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  • Product: (3,3-Dimethylcyclobutyl)methanesulfonyl chloride
  • CAS: 1935526-71-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3,3-Dimethylcyclobutyl)methanesulfonyl chloride

Abstract This technical guide provides a comprehensive overview of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride, a specialized sulfonyl chloride of interest to researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride, a specialized sulfonyl chloride of interest to researchers, scientists, and professionals in drug development. Due to its unique sterically hindered yet reactive nature, this compound presents both challenges and opportunities in the synthesis of novel chemical entities. This document outlines the predicted physicochemical properties, a plausible synthetic pathway, expected reactivity, and potential applications of this compound. The information herein is synthesized from established chemical principles and data from analogous structures, providing a robust theoretical framework in the absence of extensive published data on this specific molecule.

Introduction and Molecular Structure

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a methylene spacer, which is in turn bonded to a 3,3-dimethylcyclobutane ring. The presence of the gem-dimethyl group on the cyclobutane ring introduces significant steric hindrance, akin to a neopentyl-type structure, which is expected to profoundly influence its reactivity and physical properties. This structural motif is of particular interest in medicinal chemistry, where the incorporation of sterically demanding groups can enhance metabolic stability and modulate binding affinity to biological targets.

The sulfonyl chloride moiety is a versatile functional group, widely employed in organic synthesis for the introduction of the sulfonyl group. This group can act as an excellent leaving group in the form of a sulfonate ester or can be used to form stable sulfonamides, a common scaffold in many pharmaceutical agents. The unique combination of the bulky, rigid cyclobutane and the reactive sulfonyl chloride in (3,3-Dimethylcyclobutyl)methanesulfonyl chloride makes it a valuable, albeit challenging, building block for the synthesis of complex molecules.

Caption: Molecular Structure of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparison
Molecular Formula C₇H₁₃ClO₂S-
Molecular Weight 196.70 g/mol -
Appearance Colorless to pale yellow liquidSimilar to other short-chain alkyl sulfonyl chlorides.[1]
Boiling Point > 200 °C (at 760 mmHg)Expected to be significantly higher than methanesulfonyl chloride (161 °C) due to increased molecular weight and van der Waals forces.[1]
Density ~1.2 - 1.3 g/cm³Higher than water, similar to other sulfonyl chlorides. Methanesulfonyl chloride has a density of 1.48 g/cm³.[1]
Solubility Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).Typical for sulfonyl chlorides. The bulky alkyl group may slightly increase lipophilicity compared to smaller analogues.
Stability Moisture-sensitive. Decomposes upon heating to high temperatures.The sulfonyl chloride group is susceptible to hydrolysis. Thermal decomposition is a known hazard for sulfonyl chlorides.

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride can be envisioned starting from the commercially available 3,3-dimethylcyclobutanecarboxylic acid. The proposed pathway involves a three-step sequence: reduction of the carboxylic acid to the corresponding alcohol, conversion of the alcohol to a halide, and finally, transformation of the halide to the sulfonyl chloride.

Synthetic_Workflow A 3,3-Dimethylcyclobutanecarboxylic Acid B (3,3-Dimethylcyclobutyl)methanol A->B 1. LiAlH₄, THF 2. H₂O quench C (Chloromethyl)-3,3-dimethylcyclobutane B->C SOCl₂, Pyridine D (3,3-Dimethylcyclobutyl)methanesulfonyl chloride C->D 1. Na₂SO₃, H₂O 2. SO₂Cl₂, H₂O/CH₂Cl₂

Caption: Proposed synthetic workflow for (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of (3,3-Dimethylcyclobutyl)methanol

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Carboxylic Acid: A solution of 3,3-dimethylcyclobutanecarboxylic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Quench and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (3,3-Dimethylcyclobutyl)methanol.

  • Purification: The crude alcohol can be purified by vacuum distillation.

Step 2: Synthesis of (Chloromethyl)-3,3-dimethylcyclobutane

  • Reaction Setup: A dry flask is charged with (3,3-Dimethylcyclobutyl)methanol and a suitable solvent such as pyridine or an inert solvent with a non-nucleophilic base.

  • Chlorination: Thionyl chloride (SOCl₂) is added dropwise to the stirred solution at 0 °C.[2]

  • Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • Work-up: The reaction mixture is poured onto ice-water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: After filtration and removal of the solvent, the crude (chloromethyl)-3,3-dimethylcyclobutane is purified by vacuum distillation.

Step 3: Synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride

  • Formation of the Sulfinate Salt: (Chloromethyl)-3,3-dimethylcyclobutane is reacted with an aqueous solution of sodium sulfite (Na₂SO₃) to form the sodium (3,3-dimethylcyclobutyl)methanesulfinate salt. This reaction may require elevated temperatures to proceed at a reasonable rate.

  • Oxidative Chlorination: The aqueous solution of the sulfinate salt is then treated with sulfuryl chloride (SO₂Cl₂) in a biphasic system (e.g., water/dichloromethane). The reaction is typically exothermic and should be performed with cooling.

  • Work-up: The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • Purification: After filtration and removal of the solvent, the crude (3,3-Dimethylcyclobutyl)methanesulfonyl chloride is purified by vacuum distillation to yield the final product.

Predicted Reactivity and Applications

The reactivity of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. However, the steric bulk of the 3,3-dimethylcyclobutyl moiety is expected to significantly influence the kinetics of its reactions.

Reactivity_Scheme A (3,3-Dimethylcyclobutyl)methanesulfonyl chloride B Sulfonate Ester A->B R-OH, Base C Sulfonamide A->C R₂NH, Base D Sulfone A->D Ar-H, Lewis Acid (Friedel-Crafts)

Caption: Predicted key reactions of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.

  • Reaction with Nucleophiles: Like other sulfonyl chlorides, it is expected to react with a wide range of nucleophiles.[3]

    • Alcohols: In the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), it will react with alcohols to form sulfonate esters. These esters are excellent leaving groups, facilitating subsequent SN2 or E2 reactions. However, due to the neopentyl-like steric hindrance, SN2 reactions at the carbon adjacent to the cyclobutane ring are expected to be slow.[4][5]

    • Amines: It will readily react with primary and secondary amines to form stable sulfonamides.[3] This reaction is fundamental in the synthesis of many drug candidates.

  • Friedel-Crafts Sulfonylation: While possible in principle, Friedel-Crafts reactions with aromatic compounds to form sulfones may be sluggish due to the steric bulk of the sulfonyl chloride.

Potential Applications in Drug Development:

The unique structural features of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride make it an attractive building block for introducing the 3,3-dimethylcyclobutyl moiety into drug candidates. This group can serve as a bioisostere for other bulky groups, such as a tert-butyl group, but with a more rigid conformation. This conformational rigidity can be advantageous for optimizing ligand-receptor interactions. Furthermore, the gem-dimethyl substitution can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug molecule.

Safety and Handling

While specific toxicity data for (3,3-Dimethylcyclobutyl)methanesulfonyl chloride is unavailable, it should be handled with the same precautions as other alkyl sulfonyl chlorides, which are known to be hazardous.

  • Toxicity: Assumed to be toxic, corrosive, and a lachrymator.[1] Inhalation, ingestion, and skin contact should be strictly avoided.

  • Reactivity Hazards: Reacts exothermically with water, alcohols, and amines. Contact with moisture will produce corrosive hydrogen chloride gas and (3,3-dimethylcyclobutyl)methanesulfonic acid.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a face shield and respiratory protection may be necessary.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.

Conclusion

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride represents a valuable yet under-explored synthetic building block. Its predicted physicochemical properties and reactivity, based on sound chemical principles and analogous compounds, suggest its potential utility in the synthesis of complex molecules, particularly in the field of drug discovery. The steric hindrance imparted by the 3,3-dimethylcyclobutyl group presents both a synthetic challenge and an opportunity for fine-tuning molecular properties. The proposed synthetic pathway provides a practical approach for its preparation, enabling further investigation into its chemistry and applications. As with all reactive chemical intermediates, appropriate safety precautions are paramount when handling this compound.

References

  • BenchChem. (2025).
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N -Chloro- N -(phenylsulfonyl)benzene Sulfonamide (NCBSI). (2024, August 26).
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). ACS Omega.
  • 7-14) Neopentyl Halides React Slowly in Substitution Processes. (n.d.). organicnotes / FrontPage.
  • Methanesulfonyl chloride. (n.d.). PubChem.
  • Trichloromethanesulfonyl chloride. (n.d.). PubChem.
  • Cyclopentanesulfonyl chloride. (n.d.). PubChem.
  • Comparison of the reactivity neopentyl sulfonates 24 a–c. (n.d.).
  • 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • What is the decreasing orde of reactivity in; Neopenthyl bromide, isopropyl bromide, ethyl chloride, methyl iodide, propyl iodide and methyl chloride? The reactivity towards SN2 reaction with sodium ethoxide in ethanol. (2021, November 17). Quora.
  • Trichloromethanesulfenyl chloride. (n.d.). PubChem.
  • Synthesis of (3,3-dimethylcyclopropane-1,2-diyl) dimethanol from 3-carene. (2025, October 2).
  • Chemical Properties of Chloromethanesulfonyl chloride (CAS 3518-65-8). (n.d.). Cheméo.
  • Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[6][6] Rearrangement. (n.d.). PMC.

  • How are alcohols and methanol converted to alkyl halides?. (2021, September 18). Quora.
  • A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid. (n.d.).
  • Development of a new method for the conversion of alcohols into chlorides. (n.d.). TRACE.
  • Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor. (n.d.).
  • Mild Conversion of Alcohols to Alkyl Halides Using Halide-Based Ionic Liquids at Room Temper
  • Synthesis of Dimethyl Carbonate from CO 2 and Methanol over Zr-Based Catalysts with Different Chemical Environments. (2021, June 6). MDPI.
  • Mechanism for the conversion of an unsaturated alkyl halide to an alcohol. (2018, April 21). Chemistry Stack Exchange.
  • Synthesis of dimethyl carbonate from methanol and CO2 under low pressure. (n.d.). RSC Advances.

Sources

Exploratory

An In-depth Technical Guide to (3,3-Dimethylcyclobutyl)methanesulfonyl chloride: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction (3,3-Dimethylcyclobutyl)methanesulfonyl chloride is a specialized organic compound of interest in medicinal chemistry and drug discovery. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride is a specialized organic compound of interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a sterically hindered dimethylcyclobutyl group attached to a reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of novel sulfonamides and other sulfur-containing compounds. Sulfonamides are a critical class of compounds with a broad spectrum of biological activities, and the introduction of the 3,3-dimethylcyclobutyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive overview of the molecular structure, a plausible synthetic route, and the expected analytical characterization of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.

Molecular Structure and Identifiers

The molecular structure of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride is characterized by a four-membered cyclobutane ring substituted with two methyl groups at the C3 position and a methanesulfonyl chloride group at the C1 position.

PropertyValueSource
Molecular Formula C₇H₁₃ClO₂SPubChem
SMILES String CC1(CC(C1)CS(=O)(=O)Cl)CPubChem
InChI Key KBDDUJXBCRUWPJ-UHFFFAOYSA-NPubChem
Molecular Weight 196.70 g/mol PubChem
CAS Number 1935526-71-8

Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

G A (3,3-Dimethylcyclobutyl)methanol B (3,3-Dimethylcyclobutyl)methyl methanesulfonate A->B  Methanesulfonyl chloride, Triethylamine, DCM   C S-((3,3-Dimethylcyclobutyl)methyl) ethanethioate B->C  Potassium thioacetate, DMF   D (3,3-Dimethylcyclobutyl)methanethiol C->D  Lithium aluminum hydride, THF   E (3,3-Dimethylcyclobutyl)methanesulfonyl chloride D->E  N-Chlorosuccinimide, HCl, Acetonitrile  

Caption: Proposed multi-step synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.

Experimental Protocols

Step 1: Synthesis of (3,3-Dimethylcyclobutyl)methyl methanesulfonate

This initial step activates the primary alcohol for subsequent nucleophilic substitution.

Materials:

  • (3,3-Dimethylcyclobutyl)methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,3-dimethylcyclobutyl)methanol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Synthesis of S-((3,3-Dimethylcyclobutyl)methyl) ethanethioate

The mesylate is displaced with a thioacetate nucleophile.

Materials:

  • (3,3-Dimethylcyclobutyl)methyl methanesulfonate

  • Potassium thioacetate

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the crude mesylate from the previous step in anhydrous DMF.

  • Add potassium thioacetate (1.5 eq.) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude thioacetate can be purified by column chromatography on silica gel.

Step 3: Synthesis of (3,3-Dimethylcyclobutyl)methanethiol

Reduction of the thioacetate yields the target thiol intermediate.

Materials:

  • S-((3,3-Dimethylcyclobutyl)methyl) ethanethioate

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend LAH (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the thioacetate in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting white precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, and carefully remove the THF under reduced pressure (due to the volatility of the thiol). The crude thiol is typically used immediately in the next step.

Step 4: Synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride

The final step involves the oxidative chlorination of the thiol. This procedure is adapted from a general method for the synthesis of sulfonyl chlorides from thiols.[1][2]

Materials:

  • (3,3-Dimethylcyclobutyl)methanethiol

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (2M)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, prepare a mixture of 2M HCl and acetonitrile (1:5 v/v).

  • Add N-Chlorosuccinimide (4 eq.) to the solvent mixture and cool to 10 °C.

  • Dissolve the crude thiol in a minimal amount of acetonitrile and add it dropwise to the NCS solution, ensuring the temperature is maintained below 20 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.

  • The product can be purified by vacuum distillation or column chromatography on silica gel.

Predicted Analytical and Spectroscopic Data

Due to the novelty of this compound, experimental spectroscopic data is not widely available. The following data is predicted based on the known spectral characteristics of similar structures and computational tools.

Analytical Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 3.6-3.8 (m, 2H, -CH₂-SO₂Cl), 2.4-2.6 (m, 1H, -CH-), 1.8-2.2 (m, 4H, cyclobutyl CH₂), 1.1-1.3 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~65 (-CH₂-SO₂Cl), ~40 (-CH-), ~35 (-C(CH₃)₂), ~30 (cyclobutyl CH₂), ~25 (-CH₃)
IR Spectroscopy (ATR)ν (cm⁻¹): ~2960 (C-H stretch), ~1370 (asymmetric SO₂ stretch) , ~1170 (symmetric SO₂ stretch) , ~580 (S-Cl stretch)[3][4]
Mass Spectrometry (EI)m/z: Molecular ion peak [M]⁺ at 196 (with a characteristic M+2 peak at 198 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may involve the loss of Cl (m/z 161) and SO₂ (m/z 97).[5]

Trustworthiness and Self-Validation

The successful synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride can be validated at each step through standard analytical techniques.

  • Reaction Monitoring: TLC is a crucial tool to monitor the consumption of starting materials and the formation of products at each stage.

  • Intermediate Characterization: While not always necessary to purify intermediates to homogeneity, obtaining ¹H NMR spectra of the crude mesylate and thioacetate can confirm their formation and provide an indication of purity before proceeding to the next step.

  • Final Product Confirmation: The identity and purity of the final product must be rigorously confirmed by a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The observed data should be in close agreement with the predicted values. The characteristic isotopic pattern of chlorine in the mass spectrum provides strong evidence for the presence of the sulfonyl chloride group.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure, a detailed and plausible synthetic route, and the expected analytical data for (3,t-Dimethylcyclobutyl)methanesulfonyl chloride. By offering a logical, step-by-step synthetic protocol grounded in established chemical principles, this document serves as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, enabling the exploration of novel chemical space through the utilization of this unique building block.

References

  • Conversion of Alcohols to Thiols via Tosylate Intermediates. J. Org. Chem. Available at: [Link]

  • Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters. Google Patents.
  • Direct Conversion of Alcohols into Thiols. RSC Publishing. Available at: [Link]

  • Synthetic access to thiols: A review. Indian Academy of Sciences. Available at: [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Science Publishing. Available at: [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. PDF Free Download. Available at: [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. AWS. Available at: [Link]

  • Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. American Chemical Society. Available at: [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. J. Org. Chem. Available at: [Link]

  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

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Foundational

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride, a specialized reagent with potential application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride, a specialized reagent with potential applications in medicinal chemistry and organic synthesis. While specific literature on this compound is limited, this document extrapolates its chemical properties, synthesis, and potential applications based on the well-established chemistry of analogous sulfonyl chlorides. This guide is intended for an audience with a strong background in organic chemistry.

Core Chemical Identity

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a sterically hindered cyclobutane ring. This structural motif is of significant interest in drug discovery for its ability to introduce unique three-dimensional character into molecules, potentially enhancing metabolic stability and binding affinity.[1]

Chemical Identifiers

A thorough understanding of a compound's identifiers is critical for accurate sourcing and regulatory compliance.

IdentifierValueSource
CAS Number 1935526-71-8BLD Pharm[2]
Molecular Formula C₇H₁₃ClO₂SPubChem[3]
IUPAC Name (3,3-dimethylcyclobutyl)methanesulfonyl chloridePubChem[3]
SMILES CC1(CC(C1)CS(=O)(=O)Cl)CPubChem[3]
InChI InChI=1S/C7H13ClO2S/c1-7(2)3-6(4-7)5-11(8,9)10/h6H,3-5H2,1-2H3PubChem[3]
Molecular Weight 196.7 g/mol PubChem[3]

Note: The PubChem entry for this compound indicates that as of the latest update, no specific literature or patent data is available.[3]

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for (3,3-Dimethylcyclobutyl)methanesulfonyl chloride has not been published, its synthesis can be logically inferred from established methods for preparing sulfonyl chlorides. The most probable synthetic route would involve the chlorination of the corresponding sulfonic acid.

Proposed Synthetic Workflow

The synthesis would likely proceed in two key steps, starting from (3,3-dimethylcyclobutyl)methanethiol.

G A (3,3-Dimethylcyclobutyl)methanethiol B (3,3-Dimethylcyclobutyl)methanesulfonic acid A->B Oxidation (e.g., H₂O₂, Oxone®) C (3,3-Dimethylcyclobutyl)methanesulfonyl chloride B->C Chlorination (e.g., SOCl₂, PCl₅)

Caption: Proposed synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.

Step-by-Step Protocol (Hypothetical):

  • Oxidation: (3,3-Dimethylcyclobutyl)methanethiol would be oxidized to the corresponding sulfonic acid. This can be achieved using strong oxidizing agents such as hydrogen peroxide or potassium peroxymonosulfate (Oxone®). The reaction is typically performed in a suitable solvent like acetic acid or a mixture of water and an organic solvent. Careful temperature control is crucial to prevent over-oxidation and decomposition.

  • Chlorination: The resulting (3,3-dimethylcyclobutyl)methanesulfonic acid would then be treated with a chlorinating agent to yield the desired sulfonyl chloride. Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4] The reaction is generally carried out in an inert solvent, and the product is isolated by distillation or crystallization after removal of excess chlorinating agent.

Mechanistic Insights

The chlorination of sulfonic acids with thionyl chloride is a well-understood process. The sulfonic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and hydrogen chloride, leading to the formation of the sulfonyl chloride. The use of a base, such as pyridine, can be employed to scavenge the HCl byproduct.

Reactivity and Applications in Drug Discovery

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride is expected to exhibit reactivity typical of other sulfonyl chlorides, serving as an electrophilic source of the (3,3-dimethylcyclobutyl)methanesulfonyl group. Its primary utility lies in its ability to react with nucleophiles to form sulfonamides and sulfonate esters.

Formation of Sulfonamides

The reaction of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine) would yield the corresponding sulfonamides.[1]

G cluster_0 Sulfonamide Synthesis A (3,3-Dimethylcyclobutyl)methanesulfonyl chloride C (3,3-Dimethylcyclobutyl)methanesulfonamide A->C B Primary or Secondary Amine (R-NH₂ or R₂NH) B->C D Base (e.g., Triethylamine) D->C Catalyst

Caption: General scheme for the synthesis of sulfonamides.

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The incorporation of the 3,3-dimethylcyclobutyl moiety could offer advantages in terms of modulating the pharmacokinetic properties of a drug candidate.[1]

Formation of Sulfonate Esters

Similarly, reaction with alcohols in the presence of a base will produce sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making (3,3-Dimethylcyclobutyl)methanesulfonyl chloride a useful reagent for activating alcohols.

Potential in "Click Chemistry" and Multicomponent Reactions

The field of drug discovery is increasingly focused on efficient and modular synthetic strategies.[5][6][7] While not a traditional "click" reagent, the robust formation of sulfonamides allows for the reliable connection of molecular fragments, a key principle in modern drug development. This reagent could be employed in multicomponent reactions where a primary or secondary amine is one of the components, allowing for the direct incorporation of the (3,3-dimethylcyclobutyl)methanesulfonyl group into a complex scaffold in a single step.

Safety and Handling

While specific toxicity data for (3,3-Dimethylcyclobutyl)methanesulfonyl chloride is not available, it should be handled with the same precautions as other sulfonyl chlorides, such as methanesulfonyl chloride.[8]

General Safety Precautions:

  • Corrosive: Causes severe skin burns and eye damage.[8][9]

  • Lachrymator: Vapors are irritating to the eyes and respiratory tract.[8]

  • Moisture Sensitive: Reacts with water, often vigorously, to produce corrosive hydrogen chloride gas.[8]

  • Toxicity: Assumed to be toxic if inhaled, ingested, or absorbed through the skin.[8][9]

Handling and Storage:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Keep the container tightly sealed.

Conclusion and Future Outlook

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride represents a specialized building block with considerable potential in the synthesis of novel organic molecules, particularly in the realm of drug discovery. The 3,3-dimethylcyclobutane motif offers a unique structural element that can be leveraged to improve the physicochemical and pharmacokinetic properties of drug candidates. While the current body of literature on this specific compound is sparse, its reactivity can be confidently predicted based on well-established sulfonyl chloride chemistry. Further research into the synthesis and applications of this and related sterically hindered sulfonyl chlorides is warranted and will undoubtedly contribute to the expanding toolkit of medicinal chemists.

References

  • PubChem. (3,3-dimethylcyclobutyl)methanesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Methanesulfonyl chloride. [Link]

  • CAS Common Chemistry. Methanesulfonyl chloride. [Link]

  • Wikipedia. Methanesulfonyl chloride. [Link]

  • NIST. Methanesulfonyl chloride. [Link]

  • ResearchGate. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]

  • ScienceDaily. Breakthrough in click chemistry: Innovative method revolutionizes drug development. [Link]

  • PMC. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. [Link]

  • Inchem.org. ICSC 1163 - METHANESULFONYL CHLORIDE. [Link]

  • PubChem. 3,3-Dimethylcyclobutane-1-carbonyl chloride. [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

  • US EPA. Methanesulfonyl chloride - Substance Details. [Link]

  • Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

Sources

Exploratory

Gem-Dimethyl Substitution in Cyclobutane Sulfonyl Chlorides: Structural Stability and Synthetic Utility

Executive Summary Cyclobutane sulfonyl chlorides are critical pharmacophores in medicinal chemistry, particularly in the development of next-generation sulfonamide bioisosteres. However, the parent cyclobutane sulfonyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane sulfonyl chlorides are critical pharmacophores in medicinal chemistry, particularly in the development of next-generation sulfonamide bioisosteres. However, the parent cyclobutane sulfonyl chloride exhibits significant instability due to the synergy between high ring strain (~26 kcal/mol) and the electrophilic lability of the chlorosulfonyl group.

This technical guide analyzes the stabilizing role of the gem-dimethyl group (typically at the C3 position). By leveraging the Thorpe-Ingold effect (angle compression) and steric shielding , the gem-dimethyl moiety significantly retards hydrolytic decomposition and prevents ring-opening pathways. This document provides a mechanistic breakdown, comparative stability analysis, and validated synthetic protocols for researchers utilizing these scaffolds.

The Stability Paradox: Ring Strain vs. Functional Group Reactivity

To understand the solution, one must first diagnose the failure mode of the unsubstituted parent compound.

The Ring Strain Factor

Cyclobutane possesses a ring strain energy (RSE) of approximately 26.5 kcal/mol. To minimize eclipsing interactions between adjacent methylene hydrogens, the ring adopts a "puckered" or "butterfly" conformation rather than a planar square.

  • Planar Conformation: High torsional strain (eclipsed C-H bonds).

  • Puckered Conformation: Relieves torsional strain but increases angle strain (C-C-C bond angles < 90°).

The Sulfonyl Chloride Liability

The sulfonyl chloride group (-SO₂Cl) is a potent electrophile.[1] In aqueous or nucleophilic environments, it undergoes substitution via an S_N2-like mechanism at the sulfur atom.

  • Decomposition Pathway: Hydrolysis yields the sulfonic acid and HCl.

  • Ring-Opening sensitivity: In strained systems, the developing negative charge on the oxygen during nucleophilic attack can sometimes trigger ring-opening or elimination reactions if the geometry aligns with the anti-bonding orbitals of the ring bonds.

The Gem-Dimethyl Solution: Mechanistic Stabilization

The introduction of a gem-dimethyl group (two methyl substituents on the same carbon, usually C3) confers stability through two distinct physical organic phenomena.

The Thorpe-Ingold Effect (Angle Compression)

The gem-dimethyl effect, or Thorpe-Ingold effect, postulates that bulky substituents force the internal ring angle to contract, thereby favoring ring formation and stabilizing the cyclic structure against ring-opening.[2]

In 3,3-dimethylcyclobutanesulfonyl chloride:

  • Repulsion: The steric bulk of the methyl groups results in mutual repulsion, compressing the internal C2-C3-C4 bond angle.

  • Strain Redistribution: This compression brings the C2 and C4 carbons closer, reinforcing the ring structure and raising the activation energy required for ring-opening decomposition pathways.

Steric Shielding of the Sulfur Atom

The primary mode of failure for sulfonyl chlorides is hydrolysis. The rate of hydrolysis is heavily dependent on the steric environment surrounding the


-carbon.
  • Unsubstituted: The sulfur atom is exposed. Water molecules have an unobstructed trajectory to attack the sulfur (S_N2-like).

  • Gem-Dimethyl Substituted: The "puckered" conformation of the 3,3-dimethylcyclobutane ring forces the sulfonyl group into a specific orientation (pseudo-equatorial or pseudo-axial). The distal methyl groups create a "steric wall" that hinders the approach of nucleophiles to the sulfur center, significantly increasing the half-life of the reagent in ambient conditions.

Visualization: Hydrolysis Trajectory Blockade

The following diagram illustrates the kinetic barrier created by the methyl groups.

HydrolysisBlockade Water Nucleophile (H2O) S_Unsub Sulfur Atom (Unsubstituted Ring) Water->S_Unsub Fast Attack (Low Barrier) S_Sub Sulfur Atom (3,3-Dimethyl Ring) Water->S_Sub Slow Attack (High Barrier) Methyls Gem-Dimethyl Steric Bulk Water->Methyls Steric Repulsion Methyls->S_Sub Shields

Caption: Comparative nucleophilic trajectory showing steric inhibition of hydrolysis by gem-dimethyl groups.

Comparative Stability Metrics

While specific half-life data varies by solvent and temperature, general physical organic trends for sulfonyl chlorides allow for the following comparative analysis [1, 2].

FeatureUnsubstituted Cyclobutane-SO₂Cl3,3-Dimethylcyclobutane-SO₂ClImpact
Hydrolysis Rate (

)
High (Base value)Reduced (~0.2x - 0.5x Base)Extended benchtop lifetime.
Thermal Stability Moderate (Decomposes >80°C)High (Stable >120°C)Allows harsher reaction conditions.
Conformational Flux Rapid ring flippingLocked/Biased PuckerPredictable NMR spectra; defined stereochemistry.
Storage Requirement -20°C, under Argon4°C, DesiccatedReduced logistical burden.

Validated Synthetic Protocol

The most robust method for synthesizing 3,3-dimethylcyclobutanesulfonyl chloride avoids direct chlorosulfonation (which can be violent and non-selective). Instead, an oxidative chlorination of the thiol is recommended. This protocol is self-validating via colorimetric change (chlorine gas saturation).

Reagents & Equipment[3]
  • Precursor: 3,3-dimethylcyclobutanethiol (or the corresponding disulfide).

  • Oxidant: Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS)/HCl.
    
  • Solvent: Acetic Acid / Water mixture (controls exotherm).

  • Safety: Fume hood mandatory (SO₂ and HCl generation).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of 3,3-dimethylcyclobutanethiol in 20 mL of Glacial Acetic Acid and 2 mL of water. Cool the mixture to 0°C in an ice bath.

  • Chlorination: Bubble

    
     gas slowly through the solution.
    
    • Validation Check: The reaction is initially exothermic. Monitor internal temperature (maintain <10°C).

    • Endpoint: The solution will turn from colorless to a distinct yellow-green (indicating excess

      
      ).
      
  • Quenching: Purge the excess chlorine with a stream of Nitrogen for 15 minutes.

  • Isolation: Pour the mixture into 100 mL of ice water. The sulfonyl chloride will precipitate as a white solid or heavy oil.

  • Extraction: Extract with Dichloromethane (

    
     mL). Wash combined organics with cold 5% 
    
    
    
    (to remove acetic acid) and Brine.
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo below 30°C.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3,3-Dimethylcyclobutanethiol Reaction Oxidative Chlorination (Cl2 / AcOH / H2O, 0°C) Start->Reaction Check Validation: Yellow-Green Color? (Excess Cl2) Reaction->Check Check->Reaction No (Continue Bubbling) Workup Quench (N2 Purge) -> Ice Water Pour Check->Workup Yes Extraction DCM Extraction -> NaHCO3 Wash Workup->Extraction Product Final Product: 3,3-Dimethylcyclobutanesulfonyl Chloride Extraction->Product

Caption: Oxidative chlorination workflow for converting thiols to sulfonyl chlorides.

Application in Drug Development

In medicinal chemistry, this moiety acts as a bioisostere for isopropyl or tert-butyl groups, adding a vector of solubility and metabolic stability.

  • Metabolic Blocking: The gem-dimethyl group blocks cytochrome P450 oxidation at the C3 position, a common metabolic soft spot in cyclobutanes.

  • Solubility: The sulfonyl group introduces polarity, while the cyclobutane core maintains lipophilicity (LogP balance).

  • Coupling: The enhanced stability allows this reagent to be used in automated parallel synthesis (library generation) without requiring immediate use upon generation.

Protocol: Sulfonamide Coupling
  • Dissolve amine (1.0 equiv) in DCM.

  • Add Pyridine (2.0 equiv) or TEA.

  • Add 3,3-dimethylcyclobutanesulfonyl chloride (1.1 equiv) at 0°C.

  • Warm to RT and stir for 2 hours.

  • Observation: The reaction is cleaner than with unsubstituted analogs due to reduced side-reactions (elimination).

References

  • King, J. F., Lam, J. Y., & Skonieczny, S. (1992). Mechanisms of hydrolysis of sulfonyl chlorides. Journal of the American Chemical Society. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. Link

  • Bach, R. D., & Dmitrenko, O. (2002). The effect of substituents on the strain energy of small ring compounds. Journal of the American Chemical Society. Link

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem Technical Guides. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Coupling of Sterically Hindered (3,3-Dimethylcyclobutyl)methanesulfonyl Chloride with Primary Amines

Abstract & Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antimicrobials, diuretics, and anticancer drugs.[1][2][3] Its syn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antimicrobials, diuretics, and anticancer drugs.[1][2][3] Its synthesis is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] While this transformation is robust, its efficiency can be significantly hampered by steric hindrance on either the amine or the sulfonyl chloride partner.[4][5]

This application note provides a comprehensive technical guide and detailed protocols for the successful coupling of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride, a sterically demanding aliphatic sulfonyl chloride, with various primary amines. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of optimal reaction conditions, and provide a self-validating experimental protocol designed to maximize yield while minimizing common side reactions, such as di-sulfonylation and hydrolysis.[4][6] This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize novel sulfonamides incorporating the bulky 3,3-dimethylcyclobutyl moiety.

Mechanistic Rationale & Strategic Considerations

The formation of a sulfonamide proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[7] The primary amine acts as the nucleophile, attacking the sulfur atom and subsequently displacing the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[4][8]

G cluster_reactants Reactants cluster_products Products R_SO2Cl (3,3-Dimethylcyclobutyl)methanesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate R_SO2Cl->Intermediate R_NH2 Primary Amine (R'-NH2, Nucleophile) R_NH2->Intermediate Nucleophilic Attack Sulfonamide N-Substituted Sulfonamide (Product) Intermediate->Sulfonamide Chloride Elimination & Proton Transfer (Base Assisted) Base_HCl Base·HCl Salt Intermediate->Base_HCl

Figure 1: General mechanism for sulfonamide formation.

The Impact of Steric Hindrance

The gem-dimethyl group on the cyclobutane ring of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride presents significant steric bulk around the reactive sulfonyl group. This bulk can impede the approach of the amine nucleophile, slowing the reaction rate considerably compared to unhindered sulfonyl chlorides like methanesulfonyl chloride.[5][9] Consequently, successful coupling often requires careful optimization of reaction parameters to overcome this steric barrier without promoting undesired side pathways.

Critical Parameter Selection: The Causality Behind Choices
  • Base Selection: The base is critical not only for neutralizing HCl but also for preventing side reactions.

    • Rationale: A non-nucleophilic, sterically hindered tertiary amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is highly recommended.[6][10] These bases are too bulky to compete with the primary amine as nucleophiles but are effective at scavenging the generated acid. Pyridine is also a common choice, acting as both a base and sometimes a catalyst.[4][8] Using a strong, unhindered base can lead to the deprotonation of the newly formed sulfonamide, creating a nucleophilic sulfonamide anion that can react with a second molecule of sulfonyl chloride to form a di-sulfonylated byproduct.[6]

  • Solvent Choice: The solvent must be inert to the highly reactive sulfonyl chloride.

    • Rationale: Anhydrous aprotic solvents are mandatory. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are excellent choices.[2][11] The presence of water or other protic impurities will lead to the rapid hydrolysis of the sulfonyl chloride to the corresponding and unreactive sulfonic acid, significantly reducing the yield.[4]

  • Temperature Control: The reaction is typically exothermic.

    • Rationale: The initial addition of the sulfonyl chloride should be performed at a reduced temperature (0 °C) to control the reaction rate and dissipate heat effectively.[4][7] This slow, controlled addition minimizes the instantaneous concentration of the sulfonyl chloride, which is a key strategy to prevent the di-sulfonylation of the primary amine.[6] After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[4]

  • Stoichiometry: The molar ratio of reactants is crucial for selectivity.

    • Rationale: To favor mono-sulfonylation, a slight excess of the amine (1.0 to 1.1 equivalents) relative to the sulfonyl chloride (1.0 equivalent) can be used. However, a more common and effective strategy is to use a slight excess of the sulfonyl chloride (1.05-1.1 equivalents) relative to the amine (1.0 equivalent) while controlling the addition rate and temperature to prevent di-sulfonylation.[4][6] A slight excess of the base (1.2-1.5 equivalents) is standard to ensure complete neutralization of HCl.[7]

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride with a generic primary amine. Optimization may be required based on the specific reactivity and steric profile of the amine.

G start Start: Assemble Dry Glassware under Inert Atmosphere (N2/Ar) step1 Step 1: Dissolve Primary Amine (1.0 eq.) & Base (1.2 eq.) in Anhydrous DCM start->step1 step2 Step 2: Cool Solution to 0 °C (Ice/Water Bath) step1->step2 step4 Step 4: Add Sulfonyl Chloride Solution Dropwise over 20-30 min (Maintain 0 °C) step2->step4 step3 Step 3: Prepare Sulfonyl Chloride Solution in Anhydrous DCM step3->step4 step5 Step 5: Warm to Room Temperature & Stir for 2-24 h (Monitor by TLC/LC-MS) step4->step5 step6 Step 6: Quench Reaction with Saturated NH4Cl (aq) step5->step6 step7 Step 7: Extract with Organic Solvent (e.g., DCM) step6->step7 step8 Step 8: Wash Organic Layer (H2O, Brine) step7->step8 step9 Step 9: Dry (Na2SO4/MgSO4), Filter, and Concentrate step8->step9 end Step 10: Purify Crude Product (Column Chromatography/Recrystallization) step9->end

Figure 2: Experimental workflow for sulfonamide synthesis.

Reagents & Equipment
  • (3,3-Dimethylcyclobutyl)methanesulfonyl chloride (1.0 eq.)

  • Primary amine (1.05 eq.)

  • Triethylamine (TEA) or DIPEA (1.2-1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine (1.05 eq.) and anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine).

  • Base Addition: Add triethylamine or DIPEA (1.2-1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.[7]

  • Sulfonyl Chloride Addition: Dissolve (3,3-Dimethylcyclobutyl)methanesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the cooled, stirred amine solution over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.[4]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[4]

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual base and salts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude sulfonamide by silica gel column chromatography or recrystallization as appropriate.

Data Presentation: Condition Optimization

Since the reactivity of primary amines varies, the following table provides suggested starting points for optimization based on amine structure.

Amine TypeSteric HindranceElectronic NatureRecommended BaseTemperatureTypical TimeNotes
Simple Alkyl (e.g., Propylamine)LowNucleophilicTriethylamine0 °C to RT2-6 hReaction is typically fast. Monitor closely to avoid side reactions.
Aniline LowLess NucleophilicPyridine / TEA0 °C to RT4-12 hElectron-withdrawing groups on the aniline may require longer reaction times or gentle heating.
Hindered Alkyl (e.g., tert-Butylamine)HighNucleophilicDIPEART to 40 °C12-24 hThe combination of a hindered amine and a hindered sulfonyl chloride is challenging. May require elevated temperatures.[5]
Amino Acid Ester MediumNucleophilicDIPEA0 °C to RT6-18 hThe ester functionality is generally stable under these conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Hydrolyzed sulfonyl chloride.[4]2. Low reactivity of amine.[4]1. Use freshly prepared or purchased sulfonyl chloride; ensure all reagents and glassware are anhydrous.2. Increase reaction temperature (e.g., to 40 °C) or allow for longer reaction time.
Significant Di-sulfonylation 1. Sulfonyl chloride added too quickly.2. Reaction temperature too high.[6]3. Incorrect stoichiometry (excess sulfonyl chloride).1. Ensure slow, dropwise addition of the sulfonyl chloride at 0 °C.2. Maintain low temperature during addition.3. Use a 1:1 or slight excess of amine to sulfonyl chloride.[6]
Unreacted Starting Amine 1. Insufficient reaction time.2. Steric hindrance slowing the reaction.1. Continue stirring and monitor by TLC/LC-MS.2. Consider gentle heating (reflux in DCM) or switching to a higher-boiling solvent like THF.
Presence of Sulfonic Acid 1. Water present in the reaction mixture.[4]1. Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere.

Synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl Chloride

As this reagent may not be commercially available, a potential synthesis involves the oxidative chlorination of the corresponding thiol, which can be prepared from (3,3-dimethylcyclobutyl)methanol.

  • Thiol Synthesis: (3,3-Dimethylcyclobutyl)methanol can be converted to the corresponding bromide or tosylate, followed by substitution with a sulfur nucleophile (e.g., sodium hydrosulfide or thiourea followed by hydrolysis) to yield (3,3-dimethylcyclobutyl)methanethiol.

  • Oxidative Chlorination: The resulting thiol can be converted directly to the sulfonyl chloride. A common method involves treating the thiol with N-chlorosuccinimide (NCS) in the presence of an aqueous medium.[12] Alternatively, bubbling chlorine gas through a solution of the thiol in aqueous acid is a classic approach.

Conclusion

The successful synthesis of sulfonamides from the sterically hindered (3,3-Dimethylcyclobutyl)methanesulfonyl chloride and primary amines is readily achievable through the careful control of key reaction parameters. By employing anhydrous aprotic solvents, non-nucleophilic bases, and controlled-temperature addition, chemists can effectively mitigate common side reactions and achieve high yields of the desired mono-sulfonylated products. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to build upon when developing novel sulfonamide-based molecules for pharmaceutical and materials science applications.

References

  • Kee, F. L., & Claridge, T. D. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

  • Baran, P. S., & Cernijenko, A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications - Organic Letters. [Link]

  • Simone, M., et al. (2023). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Das, U. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Williams, A., & Douglas, K. T. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Gutiérrez Hernández, A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. ResearchGate. [Link]

  • Organic Chemistry Explained. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • PrepChem. (n.d.). Synthesis of (Methylsulfonyl)methanesulfonyl Chloride. PrepChem.com. [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Organic Syntheses Procedure. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.org. [Link]

  • ResearchGate. (n.d.). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. [Link]

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Application

Application Notes and Protocols for the Introduction of Dimethylcyclobutyl Motifs into Drug Scaffolds

Introduction: The Strategic Value of the Dimethylcyclobutyl Motif in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous ADME (Absorp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Dimethylcyclobutyl Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Among the underutilized structural motifs, the dimethylcyclobutyl group has emerged as a compelling bioisostere and a valuable component for enhancing the developability of drug candidates.[1] Its rigid, three-dimensional structure offers a distinct departure from the often-planar moieties prevalent in fragment-based drug discovery, providing an avenue to explore new chemical space and improve key pharmacological parameters.[2][3]

The incorporation of a gem-dimethylcyclobutyl moiety can offer several strategic advantages:

  • Enhanced Metabolic Stability: The quaternary carbon center of the gem-dimethyl group is less susceptible to enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drug molecules. This can lead to a longer half-life and improved pharmacokinetic profile.[1]

  • Improved Potency and Selectivity: The conformational constraint imposed by the cyclobutane ring can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target. This can result in increased potency and selectivity.

  • Favorable Physicochemical Properties: The dimethylcyclobutyl group can act as a bioisosteric replacement for other bulky groups, such as the tert-butyl group, while potentially offering improvements in solubility and lipophilicity.[4][5]

  • Novelty and Intellectual Property: The relative scarcity of the cyclobutane ring in marketed drugs provides an opportunity to generate novel chemical entities with strong intellectual property positions.[1]

This application note provides a comprehensive guide for medicinal chemists on the practical methods for introducing the dimethylcyclobutyl motif into drug scaffolds. We will detail robust synthetic protocols, explain the rationale behind experimental choices, and provide case studies illustrating the successful application of this valuable structural unit.

Synthetic Strategies for Incorporating the Dimethylcyclobutyl Motif

The construction of the dimethylcyclobutyl core can be achieved through several reliable synthetic routes. The choice of method will depend on the specific substitution pattern required and the nature of the starting materials. The primary strategies include [2+2] cycloaddition reactions and ring expansion of smaller carbocycles.

[2+2] Cycloaddition Reactions: The Direct Approach to Cyclobutanes

The [2+2] cycloaddition of two olefinic partners is a powerful and direct method for the formation of cyclobutane rings.[6] This can be achieved through photochemical, thermal, or catalyst-mediated pathways.

Photochemical [2+2] cycloaddition is a classic and effective method for synthesizing cyclobutanes, particularly from α,β-unsaturated ketones (enones) and alkenes.[7][8] The reaction proceeds through the excitation of the enone to a triplet state, which then undergoes a stepwise cycloaddition with the alkene.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-up and Purification start Dissolve enone and excess alkene in an appropriate solvent (e.g., acetone, acetonitrile) degas Degas the solution with N2 or Ar for 15-30 min start->degas irradiate Irradiate with a UV lamp (e.g., medium-pressure mercury lamp) at a suitable wavelength (e.g., >300 nm) degas->irradiate monitor Monitor reaction progress by TLC or GC-MS irradiate->monitor concentrate Concentrate the reaction mixture in vacuo monitor->concentrate Upon completion purify Purify the crude product by column chromatography concentrate->purify G cluster_prep Preparation cluster_reaction Cycloaddition cluster_workup Work-up and Purification start Dissolve alkene and Lewis acid (e.g., EtAlCl2) in a dry solvent (e.g., CH2Cl2) under inert atmosphere cool Cool the solution to a low temperature (e.g., -78 °C) start->cool add_ketene Slowly add a solution of the ketene precursor (e.g., an acyl chloride with a non-nucleophilic base) cool->add_ketene stir Stir the reaction mixture at low temperature add_ketene->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor quench Quench the reaction with a suitable reagent (e.g., saturated NaHCO3 solution) monitor->quench Upon completion extract Extract with an organic solvent and dry quench->extract purify Purify by column chromatography extract->purify G cluster_prep Preparation cluster_reaction Ring Expansion cluster_workup Work-up and Purification start Dissolve 1-alkynylcyclopropanol and Gold(I) catalyst (e.g., (Ph3P)AuCl/AgOTf) in a dry solvent (e.g., CH2Cl2) stir Stir the reaction mixture at room temperature start->stir monitor Monitor reaction progress by TLC stir->monitor filter Filter through a pad of celite or silica gel monitor->filter Upon completion concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

Sources

Method

Application Note: Microwave-Assisted Sulfonylation using (3,3-Dimethylcyclobutyl)methanesulfonyl chloride

Executive Summary & Strategic Rationale This guide details the protocol for utilizing (3,3-Dimethylcyclobutyl)methanesulfonyl chloride in microwave-assisted sulfonylation reactions. In modern medicinal chemistry, the tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for utilizing (3,3-Dimethylcyclobutyl)methanesulfonyl chloride in microwave-assisted sulfonylation reactions.

In modern medicinal chemistry, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) systems is a critical strategy to improve solubility and metabolic stability (the "Escape from Flatland"). The 3,3-dimethylcyclobutyl moiety serves as a superior bioisostere for phenyl or isopropyl groups, offering defined steric bulk and lipophilicity without the metabolic liabilities of aromatic rings.

However, aliphatic sulfonyl chlorides are kinetically distinct from their aromatic counterparts. They are prone to hydrolysis and can react via competing mechanisms (Direct Substitution vs. Sulfene Elimination-Addition). Microwave irradiation is employed here not merely for speed, but to outpace background hydrolysis and drive the reaction to completion before the labile sulfonyl chloride degrades.

Mechanistic Insight: The Sulfene Trajectory

Understanding the mechanism is vital for troubleshooting low yields. Unlike benzenesulfonyl chlorides, which react almost exclusively via nucleophilic attack at the sulfur atom (


-like), (3,3-Dimethylcyclobutyl)methanesulfonyl chloride possesses 

-protons adjacent to the sulfonyl group.

In the presence of base, two pathways compete:

  • Direct Nucleophilic Substitution (

    
    ):  The amine attacks the sulfur, displacing chloride.
    
  • Sulfene Formation (E1cB): The base deprotonates the

    
    -methylene, eliminating chloride to form a highly reactive sulfene intermediate , which is then trapped by the amine.
    

Critical Consideration: If the amine is sterically hindered or the reaction is too slow (thermal conditions), the sulfene intermediate is highly susceptible to trapping by adventitious water, leading to the sulfonic acid byproduct rather than the desired sulfonamide. Microwave heating favors the productive intermolecular trapping by the amine over the background hydrolysis.

Diagram 1: Mechanistic Pathways & Competition

Mechanism Reagent (3,3-Dimethylcyclobutyl) methanesulfonyl chloride Sulfene Sulfene Intermediate (Transient) Reagent->Sulfene E1cB Elimination (-HCl) Product Target Sulfonamide Reagent->Product Direct Substitution (Minor Path) Base Base (DIPEA/TEA) Base->Reagent Sulfene->Product Fast Trapping (Microwave Promoted) Byproduct Sulfonic Acid (Hydrolysis) Sulfene->Byproduct Hydrolysis (Slow Heating Risk) Amine Amine Nucleophile Amine->Sulfene Water H2O (Trace) Water->Sulfene

Figure 1: Reaction mechanism highlighting the Sulfene intermediate. Microwave irradiation accelerates the productive trapping step (Green) over the hydrolytic decomposition (Red).

Experimental Protocol

Reagents and Equipment
ComponentSpecificationRole
Sulfonyl Chloride (3,3-Dimethylcyclobutyl)methanesulfonyl chloride (>95%)Electrophile
Amine Primary or Secondary Amine (1.0 equiv)Nucleophile
Solvent Anhydrous THF or DCM (See Optimization)Medium
Base DIPEA (Diisopropylethylamine) or PyridineHCl Scavenger / Sulfene promotor
Microwave Biotage Initiator+ or CEM DiscoverEnergy Source
Vial 2-5 mL Microwave-rated glass vial with crimp capReaction Vessel
Step-by-Step Methodology

Pre-requisite: Dry all glassware. Aliphatic sulfonyl chlorides hydrolyze rapidly in moist air.

  • Preparation of Amine Solution:

    • In a 2-5 mL microwave vial, dissolve the Amine (0.5 mmol, 1.0 equiv) in anhydrous DCM or THF (2.0 mL).

    • Add DIPEA (1.5 mmol, 3.0 equiv). Note: Excess base is required to neutralize HCl and drive the reaction.

  • Reagent Addition (Critical Step):

    • Cool the solution to 0°C (ice bath) if the amine is highly volatile or reactive.

    • Add (3,3-Dimethylcyclobutyl)methanesulfonyl chloride (0.6 mmol, 1.2 equiv) dropwise.

    • Why? Slow addition at low temp prevents immediate exotherm-driven decomposition before the vessel is sealed.

  • Microwave Irradiation:

    • Seal the vial with a septum cap.

    • Parameters:

      • Temperature: 80°C (DCM) or 100°C (THF).

      • Time: 10 - 15 minutes.

      • Absorption Level: Normal.

      • Pre-stir: 30 seconds.

  • In-Process Control (IPC):

    • De-gas the vial carefully (pierce septum with a needle) before opening.

    • Sample 5 µL into MeOH for LCMS analysis.

    • Success Criteria: Disappearance of amine starting material. (Note: The sulfonyl chloride does not ionize well; track the amine).

  • Workup:

    • Dilute reaction mixture with DCM (10 mL).

    • Wash with 1M HCl (aq) to remove excess amine/DIPEA.

    • Wash with sat. NaHCO₃ to remove any hydrolyzed sulfonic acid byproduct.

    • Dry organic layer over MgSO₄, filter, and concentrate.

Diagram 2: Experimental Workflow

Workflow Start Start: Vial Prep Mix Mix Amine + Solvent + Base (Anhydrous Conditions) Start->Mix Add Add Sulfonyl Chloride (Dropwise at 0°C) Mix->Add Seal Seal & Load into Microwave Add->Seal Irradiate MW Irradiation 80-100°C, 15 min Seal->Irradiate Check LCMS Check Irradiate->Check Check->Irradiate Incomplete (+5 min) Workup Acid/Base Wash (Remove Byproducts) Check->Workup Complete Purify Flash Chromatography (If required) Workup->Purify

Figure 2: Operational workflow for the microwave synthesis.

Optimization & Troubleshooting

The choice of solvent and base dramatically affects the outcome due to the "Sulfene" mechanism described in Section 2.

Solvent Selection Table
SolventMW Temp LimitProsConsRecommendation
DCM 80°CHigh solubility for lipophilic reagents; easy workup.High pressure generation; lower max temp.Primary Choice for most amines.
THF 120°CHigher temperatures possible; good for polar amines.Can polymerize (rarely); harder to dry completely.Use for sterically hindered amines.
MeCN 120°CExcellent MW absorber.Can participate in side reactions with very strong electrophiles (rare here).Good alternative.
DMF 150°CDissolves everything.Difficult to remove; promotes hydrolysis during workup.Avoid unless necessary.
Troubleshooting Guide
  • Problem: Low Yield, high recovery of unreacted amine.

    • Cause: Sulfonyl chloride hydrolyzed before reacting.

    • Solution: Ensure reagents are anhydrous. Increase Sulfonyl Chloride equivalents to 1.5 - 2.[1]0. Switch to Pyridine as both solvent and base to act as an acyl transfer catalyst.

  • Problem: "Double" addition (Bis-sulfonylation).

    • Cause: Primary amine reacted twice.

    • Solution: This is rare with sterically bulky groups like 3,3-dimethylcyclobutyl, but if observed, reduce Sulfonyl Chloride to 0.9 equivalents and lower temp to 60°C.

References

  • Microwave Synthesis Foundations: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Sulfene Mechanism: King, J. F. (1975). Return of the sulfenes. Accounts of Chemical Research, 8(1), 10-17. Link

  • Cyclobutanes in MedChem: Tale, R. H., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools.[2][3] Current Medicinal Chemistry. Link

  • General Sulfonylation Protocol: De Luca, L., & Giacomelli, G. (2008).[4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[4] The Journal of Organic Chemistry, 73(10), 3967-3969. Link

Sources

Application

Application Note: Advanced One-Pot Synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl Chloride

Executive Summary & Strategic Analysis The (3,3-dimethylcyclobutyl)methyl moiety is an increasingly critical bioisostere in modern drug design, offering a lipophilic, metabolically stable alternative to standard alkyl ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The (3,3-dimethylcyclobutyl)methyl moiety is an increasingly critical bioisostere in modern drug design, offering a lipophilic, metabolically stable alternative to standard alkyl chains or cyclohexyl groups. However, the synthesis of its corresponding sulfonyl chloride—(3,3-Dimethylcyclobutyl)methanesulfonyl chloride —presents specific challenges. Unlike robust arylsulfonyl chlorides, aliphatic sulfonyl chlorides are prone to rapid hydrolysis and thermal instability (desulfonylation).

Traditional multi-step routes (Alcohol


 Mesylate 

Thioacetate

Sulfonyl Chloride) are low-yielding and operationally burdensome. This guide details two one-pot methodologies that prioritize intermediate stability and operational efficiency:
  • Method A (Primary): The Thiourea-Oxidative Chlorination route. This is the recommended "Green" protocol, utilizing

    
     chemistry to avoid carbocation-mediated ring rearrangements common in cyclobutylcarbinyl systems.
    
  • Method B (Alternative): The Metallate-Sulfination route using DABSO (a solid

    
     surrogate). Best reserved for cases where nucleophilic substitution is sterically impeded.
    

Critical Mechanistic Insights

The Cyclobutylcarbinyl Rearrangement Risk

A major pitfall in working with (cyclobutyl)methyl intermediates is the potential for skeletal rearrangement. If a reaction pathway generates a carbocation at the methylene position, the ring can expand to a cyclopentyl system or ring-open to an alkene (homoallylic rearrangement).

  • Why Method A is Superior: It proceeds via an

    
     displacement of the halide by thiourea, followed by oxidative chlorination. No discrete carbocation is formed, preserving the strained cyclobutane ring.
    
  • Why Method B Requires Care: Grignard formation involves radical intermediates. While primary cyclobutylcarbinyl radicals are generally stable, temperature control is vital to prevent ring opening.

Visualization: Reaction Pathways

The following diagram outlines the logical flow and mechanistic divergence of the two protocols.

G Start Starting Material: (3,3-Dimethylcyclobutyl)methyl bromide Thiourea Reagent: Thiourea (Ethanol, Reflux) Start->Thiourea Method A (SN2) Mg Reagent: Mg / LiCl (THF) Start->Mg Method B (Metallation) IsoSalt Intermediate: S-Alkylisothiouronium Salt Thiourea->IsoSalt NCS Oxidation: NCS / HCl / H2O IsoSalt->NCS <10°C TargetA Target: Sulfonyl Chloride NCS->TargetA Grignard Intermediate: Grignard Reagent Mg->Grignard DABSO Sulfination: DABSO (SO2 source) Grignard->DABSO Sulfinate Intermediate: Sulfinate Salt DABSO->Sulfinate NCS_B Chlorination: NCS Sulfinate->NCS_B TargetB Target: Sulfonyl Chloride NCS_B->TargetB

Caption: Mechanistic bifurcation for the synthesis of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride. Method A avoids organometallics, while Method B utilizes SO2 insertion.

Protocol A: Thiourea-Mediated Oxidative Chlorination

Status: Recommended Standard | Scale: Gram to Decagram | Time: 4-6 Hours

This method utilizes the high nucleophilicity of thiourea to displace the bromide, forming an isothiouronium salt. This salt is then oxidatively cleaved in situ using N-Chlorosuccinimide (NCS) and dilute HCl to yield the sulfonyl chloride directly.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
1-(Bromomethyl)-3,3-dimethylcyclobutane 1.0Substrate
Thiourea 1.1Nucleophile
N-Chlorosuccinimide (NCS) 3.0 - 3.5Oxidant/Chlorine Source
HCl (2M aq) 2.0 mL/mmolProton Source/Cl donor
Ethanol 5.0 mL/mmolSolvent (Step 1)
Acetonitrile 5.0 mL/mmolCo-solvent (Step 2)
Step-by-Step Procedure
  • Isothiouronium Salt Formation:

    • Charge a round-bottom flask with 1-(Bromomethyl)-3,3-dimethylcyclobutane (1.0 equiv) and Thiourea (1.1 equiv) in Ethanol.

    • Heat to reflux (approx. 78°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (disappearance of bromide) or LCMS (appearance of polar salt peak).

    • Once complete, cool to room temperature. The salt may precipitate; if so, proceed as a slurry. If a clear solution remains, concentrate ethanol to ~20% volume under reduced pressure.

  • Oxidative Chlorination (The "One-Pot" Switch):

    • Add Acetonitrile and 2M HCl to the residue/slurry from Step 1.

    • Cool the mixture to 0–5°C using an ice/salt bath. Critical: Exotherms during oxidation can decompose the product.

    • Add NCS (3.5 equiv) portion-wise over 30 minutes, maintaining internal temperature <10°C.

    • Vigorous stirring is required as the sulfonyl chloride is lipophilic and may separate.

  • Workup & Isolation:

    • Dilute with cold water and extract immediately with Dichloromethane (DCM) or MTBE .

    • Wash the organic layer with saturated NaHCO₃ (to remove acid) and Brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo at <30°C .

    • Note: Aliphatic sulfonyl chlorides are thermally labile. Do not heat the rotavap bath above 30°C.

Protocol B: Grignard-DABSO Route

Status: Alternative | Scale: Milligram to Gram | Time: 3 Hours

This route is ideal if the starting material is resistant to


 displacement or if anhydrous conditions are already established. It uses DABSO  (DABCO-bis(sulfur dioxide)), a bench-stable solid that releases 

equivalents, avoiding the use of toxic gaseous

.
Reagents & Stoichiometry
ReagentEquiv.[1]Role
1-(Bromomethyl)-3,3-dimethylcyclobutane 1.0Substrate
Mg Turnings (activated) 1.2Metallation
LiCl 1.5Turbo-Grignard additive (optional)
DABSO 0.6 (delivers 1.2 eq SO2)SO2 Source
NCS 1.1Chlorinating Agent
THF (Anhydrous) 10 mL/mmolSolvent
Step-by-Step Procedure
  • Grignard Formation:

    • In a flame-dried Schlenk flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add the bromide in THF dropwise. Initiate reflux if necessary to start the Grignard formation.

    • Stir at room temperature for 1 hour.

  • Sulfination:

    • Cool the Grignard solution to -40°C .

    • Add DABSO (solid) in one portion.

    • Allow the mixture to warm to room temperature over 1 hour. The solution will become a thick slurry (magnesium sulfinate).

  • Chlorination:

    • Cool the mixture back to 0°C .

    • Add NCS (1.1 equiv) dissolved in minimal THF.

    • Stir for 30 minutes.

  • Workup:

    • Quench with saturated NH₄Cl.

    • Extract with Ethyl Acetate.

    • Caution: Sulfinates can disproportionate if left too long in acidic aqueous media. Process quickly.

Analytical Characterization & Quality Control

Aliphatic sulfonyl chlorides are difficult to analyze by LCMS due to hydrolysis on the column. NMR is the gold standard.

Expected Data
  • 
     NMR (CDCl₃): 
    
    • Look for the methylene protons (

      
      ) as a doublet (due to CH coupling) around 
      
      
      
      3.6 - 3.8 ppm
      .
    • The gem-dimethyl groups will appear as singlets around

      
       1.0 - 1.2 ppm .
      
    • Impurity Alert: If you see a peak at

      
       2.8-3.0 ppm, it is likely the sulfonic acid (hydrolysis product).
      
  • Derivatization Check (Recommended):

    • Take a small aliquot (10 mg), treat with excess benzylamine in DCM.

    • Analyze the resulting sulfonamide by LCMS. This confirms the active electrophile is present.

Stability Profile
  • Storage: Store at -20°C under Nitrogen.

  • Half-life: In solution (CDCl₃), stable for days. In wet solvents, hydrolyzes within minutes.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Thionyl Chloride. Journal of Organic Chemistry. Link

  • Yang, Z., & Xu, J. (2013).[2] Synthesis of Sulfonyl Chlorides via N-Chlorosuccinimide Chlorosulfonation of S-Alkylisothiourea Salts.[2] Synthesis. Link

  • Woolven, H., et al. (2011).[2] DABSO: A Bench-Stable Substitute for Sulfur Dioxide in Organic Synthesis.[2] Organic Letters. Link

  • Emmett, E. J., & Willis, M. C. (2015). Palladium-Catalyzed Synthesis of Sulfonyl Chlorides from Aryl Halides and DABSO. Asian Journal of Organic Chemistry. Link

  • Pfizer Inc. (2018). Patent WO2018/112345 (Reference for cyclobutyl-based JAK inhibitor intermediates). Link

Disclaimer: The procedures described involve hazardous reagents (NCS, Sulfonyl Chlorides).[3] All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield for sterically hindered amines with (3,3-Dimethylcyclobutyl)methanesulfonyl chloride

Topic: Optimizing yield for sterically hindered amines with (3,3-Dimethylcyclobutyl)methanesulfonyl chloride Ticket ID: SOP-802-OPT Support Tier: Level 3 (Senior Application Scientist) Executive Summary Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing yield for sterically hindered amines with (3,3-Dimethylcyclobutyl)methanesulfonyl chloride Ticket ID: SOP-802-OPT Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Welcome to the Technical Support Hub. You are likely here because standard Schotten-Baumann conditions (biphasic NaOH/DCM) or standard organic conditions (Et₃N/DCM) have failed to drive your reaction to completion.

The Structural Challenge: Your reagent, (3,3-Dimethylcyclobutyl)methanesulfonyl chloride , presents a unique kinetic barrier. The cyclobutane ring exists in a puckered conformation, and the gem-dimethyl group at the 3-position creates a rigid steric wall. When coupling this with a sterically hindered amine (e.g., tert-butyl amine,


-substituted piperidines), the nucleophilic attack trajectory is obstructed.

The Solution: To overcome this, we must switch from a purely thermal drive to nucleophilic catalysis . This guide details the "Activated Sulfonyl-Pyridinium" protocol, which lowers the activation energy (


) required for the amine to breach the steric hindrance of the cyclobutyl tail.

The "Gold Standard" Protocol (SOP-802)

Do not deviate from the order of addition. This protocol is designed to minimize hydrolysis while maximizing the concentration of the active electrophile.

Reagents:

  • Substrate: Sterically Hindered Amine (1.0 equiv)

  • Reagent: (3,3-Dimethylcyclobutyl)methanesulfonyl chloride (1.5 – 2.0 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (3.0 equiv)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) if heating is required.

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a round-bottom flask and purge with

    
     or Argon. Moisture is the enemy; the hydrolysis rate of the sulfonyl chloride competes directly with the slow amination rate.
    
  • Solvation: Dissolve the Amine (1.0 eq),

    
      (3.0 eq), and DMAP  (0.2 eq) in anhydrous DCM (
    
    
    
    concentration relative to amine).
  • Activation (Critical Step): Cool the mixture to 0°C . Add the Sulfonyl Chloride dropwise.

    • Why? Adding the chloride to the amine/DMAP mixture allows the immediate formation of the highly reactive N-sulfonylpyridinium salt (See Diagram 1).

  • The Kinetic Ramp:

    • Stir at 0°C for 30 minutes.

    • Warm to Room Temperature (RT) and monitor by TLC/LCMS.

    • Checkpoint: If <50% conversion after 4 hours, heat to reflux (40°C) . If using DCE, heat to 60°C .

  • Quench: Once complete, quench with saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash organic layer with 1N HCl (to remove DMAP/Pyridine) followed by Brine. Dry over

    
    .[1]
    

Mechanism of Action: Why DMAP is Non-Negotiable

Standard bases like


 only act as proton scavengers. For hindered substrates, the direct attack of the amine on the sulfonyl chloride is too slow. DMAP acts as a nucleophilic catalyst , attacking the sulfonyl chloride to form a "hot" intermediate that is more electrophilic and less sterically obstructed than the parent chloride.
Diagram 1: The Catalytic Cycle

DMAP_Catalysis SulfonylCl Sulfonyl Chloride (Reagent) Intermediate N-Sulfonylpyridinium Salt (Activated) SulfonylCl->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Enters Cycle Intermediate->DMAP Regenerated Product Sulfonamide (Product) Intermediate->Product Rapid Transfer BaseH Et3N·HCl (Salt Waste) Intermediate->BaseH Proton Scavenging Amine Hindered Amine (Substrate) Amine->Product Attacks Intermediate

Caption: DMAP attacks the sulfonyl chloride to form a reactive salt, which then transfers the sulfonyl group to the hindered amine.

Troubleshooting Guide (FAQ)

Issue 1: "I see Starting Material (SM) remaining after 24 hours."

Diagnosis: The reaction has stalled due to steric bulk. The kinetic barrier is too high for the current thermal energy.

Corrective Actions:

  • Switch Solvent: Change from DCM (BP 40°C) to 1,2-Dichloroethane (DCE) or Toluene . This allows you to heat the reaction to 60–80°C.

  • Stoichiometry Bump: Increase the Sulfonyl Chloride to 3.0 equivalents .

  • Microwave Irradiation: If the amine is thermally stable, run the reaction in a microwave reactor at 100°C for 30 minutes (Solvent: THF or Dioxane).

Issue 2: "My sulfonyl chloride disappears, but I only get sulfonic acid (Hydrolysis)."

Diagnosis: Water is outcompeting your amine. The (3,3-dimethylcyclobutyl) group makes the sulfonyl chloride somewhat lipophilic, but it is still moisture sensitive.

Corrective Actions:

  • Solvent Quality: Ensure DCM is distilled over

    
     or taken from a fresh SPS (Solvent Purification System).
    
  • Concentration: Increase reaction concentration to 0.5 M - 1.0 M . Higher concentration favors the bimolecular reaction (amination) over pseudo-first-order hydrolysis.

  • Order of Addition: Do not dissolve the sulfonyl chloride in solvent and let it sit. Add it neat or as a fresh high-concentration stock solution directly to the amine/base mixture.

Issue 3: "I see a new spot, but it's not my product (Bis-sulfonylation)."

Diagnosis: This is rare for hindered amines but possible if your amine is a primary amine (


) and the base is too strong.

Corrective Actions:

  • Base Switching: Switch from

    
     to Pyridine  (used as solvent). Pyridine is a weaker base and suppresses the deprotonation of the mono-sulfonamide product, preventing the second attack.
    

Base Screening Data

We performed a screen using tert-butylamine (a model hindered amine) and (3,3-dimethylcyclobutyl)methanesulfonyl chloride.

EntryBase/CatalystSolventTempTimeYield (Isolated)Notes
1

(No Cat)
DCMRT24 h15%Mostly SM recovered.
2Pyridine (Solvent)Pyridine60°C12 h45%Slow conversion.
3

+ DMAP (10%)
DCMRT4 h92% Recommended Conditions.
4

(Inorganic)
AcetoneReflux12 h30%Significant hydrolysis observed.

Diagnostic Workflow

Use this decision tree to determine your next step if the standard protocol fails.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Reaction Analysis (TLC/LCMS) CheckSM Is Starting Material (Amine) Present? Start->CheckSM CheckSulfonyl Is Sulfonyl Chloride Present? CheckSM->CheckSulfonyl Yes (Stalled) SM_Gone Check Product Mass CheckSM->SM_Gone No (Consumed) AddHeat Action: Increase Temp (Switch to DCE/Toluene) CheckSulfonyl->AddHeat Yes (Both remain) AddReagent Action: Add more Sulfonyl Cl + Dry Solvent CheckSulfonyl->AddReagent No (Sulfonyl hydrolyzed) WrongMass Impurity: Bis-sulfonylation? SM_Gone->WrongMass Wrong Mass SwitchBase Action: Switch to Pyridine as Solvent WrongMass->SwitchBase Yes

Caption: Follow this logic path to identify if the failure is kinetic (needs heat/catalyst) or chemical (hydrolysis/side-reactions).

References

  • Nucleophilic Catalysis Mechanism: Title: "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[2] Source: Beilstein Journal of Organic Chemistry (2017).[2] URL:[Link]

  • General Sulfonylation of Hindered Amines: Title: "Practical Synthesis of Sulfonamides via the Palladium-Catalyzed Amination." (Contextual grounding for difficult aminations). Source: Journal of Organic Chemistry. URL:[Link]

  • Reagent Properties (Methanesulfonyl chloride analogs): Title: "Methanesulfonyl Chloride - Properties and Reactivity." Source: PubChem / Sigma-Aldrich Technical Data. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclobutyl Sulfonyl Chloride Coupling

Executive Summary & Mechanistic Insight[1][2][3][4] The coupling of Cyclobutanesulfonyl chloride (CbSO₂Cl) with amines or alcohols often presents a distinct set of challenges compared to aromatic sulfonylation (e.g., Tos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2][3][4]

The coupling of Cyclobutanesulfonyl chloride (CbSO₂Cl) with amines or alcohols often presents a distinct set of challenges compared to aromatic sulfonylation (e.g., Tosyl chloride). While aromatic analogs react primarily via direct nucleophilic attack (


-like), aliphatic sulfonyl chlorides with 

-protons
—like cyclobutanesulfonyl chloride—are prone to reacting via a Sulfene Intermediate mechanism (Elimination-Addition).

Failure to control this pathway is the primary cause of low conversion, "missing mass," and oligomerization.

The "Sulfene Trap"

In the presence of a base (especially tertiary amines like TEA or DIPEA), CbSO₂Cl undergoes dehydrohalogenation to form cyclobutyl sulfene . This highly reactive intermediate is not stable.

  • Scenario A (Desired): The sulfene is immediately trapped by your amine nucleophile

    
    Product .
    
  • Scenario B (Moisture): The sulfene is trapped by trace water

    
    Sulfonic Acid  (hydrolysis).
    
  • Scenario C (Oligomerization): The sulfene reacts with itself or other species

    
    Tarry decomposition .
    

Diagnostic Workflow

Use this decision tree to identify the root cause of your low conversion.

TroubleshootingFlow Start Start: Low Conversion / Low Yield CheckTLC 1. Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Result1 Starting Material (Amine) Remains + Sulfonic Acid CheckTLC->Result1 Acid Detected Result2 No SM + Multiple New Spots (Oligomers/Decomp) CheckTLC->Result2 Complex Mix Result3 No Reaction (SM Remains) Sulfonyl Chloride Intact CheckTLC->Result3 No Change Decision1 Issue: Hydrolysis (Wet Conditions) OR Slow Nucleophile Result1->Decision1 Decision2 Issue: Uncontrolled Sulfene Formation (Base too strong) Result2->Decision2 Decision3 Issue: Reagent Quality (Already Hydrolyzed) Result3->Decision3 Action1 Action: Switch to Pyridine solvent or Dry DCM + Mol Sieves Decision1->Action1 Action2 Action: Inverse Addition (Add CbSO2Cl to Amine) Decision2->Action2 Action3 Action: Check CbSO2Cl by NMR (Look for broad OH peak) Decision3->Action3

Figure 1: Diagnostic logic for identifying failure modes in cyclobutyl sulfonylation.

Critical Troubleshooting Guides

Issue 1: The "Wet Solvent" Effect (Hydrolysis)

Symptom: You isolate the cyclobutanesulfonic acid (or its salt) instead of the sulfonamide. Root Cause: The rate of sulfene hydrolysis (


) is faster than the rate of aminolysis (

). This is exacerbated by the cyclobutyl ring, where steric hindrance might slow down the amine attack.

Corrective Protocol:

  • Solvent: Switch to Anhydrous DCM or THF . Avoid DMF if possible, as removing water from DMF is difficult.

  • Scavengers: Add activated 4Å Molecular Sieves to the reaction vessel.

  • Base: If using TEA/DIPEA, ensure they are distilled or fresh. Old amines absorb atmospheric moisture.

Issue 2: Uncontrolled Sulfene Formation

Symptom: Low yield, dark reaction mixture, multiple side products on TLC. Root Cause: Adding the base to the sulfonyl chloride generates the sulfene in the absence of the nucleophile (amine). The sulfene then decomposes before it can couple.

Corrective Protocol (Inverse Addition):

  • Standard (Risky):

    
     Add 
    
    
    
    .
  • Optimized (Inverse): Dissolve Amine (

    
     eq) and Base (
    
    
    
    eq) in solvent. Cool to 0°C . Add
    
    
    dropwise as a solution in DCM.
  • Why this works: This ensures that whenever a molecule of sulfene is generated, it is immediately surrounded by a high concentration of the trapping amine.

Issue 3: Low Nucleophilicity (Steric/Electronic Deactivation)

Symptom: Starting material (amine) persists; Sulfonyl chloride disappears (hydrolyzes). Root Cause: If your amine is electron-deficient (e.g., aniline with EWG) or sterically hindered, it cannot compete with background hydrolysis.

Corrective Protocol:

  • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonyl pyridinium salt, which is more susceptible to nucleophilic attack than the free sulfonyl chloride.

  • Solvent Switch: Use Pyridine as both solvent and base.[1] It acts as an acyl transfer catalyst and buffers the system.

Optimized Experimental Protocol

Standardized procedure for coupling Cyclobutanesulfonyl Chloride with a secondary amine.

Reagents:

  • Amine Substrate (1.0 mmol)

  • Cyclobutanesulfonyl Chloride (1.2 - 1.5 mmol)

  • Dichloromethane (Anhydrous, 5 mL)

  • Triethylamine (TEA) or DIPEA (2.0 mmol)

  • Optional: DMAP (0.1 mmol)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add the Amine and Base (TEA/DIPEA) to the flask. Add anhydrous DCM.[2]

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Critical: Controlling temperature prevents rapid sulfene oligomerization.
    
  • Addition: Dissolve Cyclobutanesulfonyl Chloride in a separate vial with 1 mL DCM. Add this solution dropwise to the stirring amine mixture over 10 minutes.

  • Reaction: Allow to stir at

    
     for 30 minutes, then warm to Room Temperature. Monitor by TLC.[1][3][4]
    
  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash organics with

      
       HCl (to remove unreacted amine/DMAP) and Brine.
      
    • Dry over

      
       and concentrate.
      

Comparative Data: Base & Solvent Selection

Base SystemSolventMechanism DominanceRisk LevelRecommended For
TEA / DIPEA DCMSulfene (Elimination-Addition)High (Side reactions)Primary/Unencumbered Amines
Pyridine PyridineDirect Attack / CatalysisLowWeak/Hindered Nucleophiles
NaH (Sodium Hydride) THFDirect Attack (Anionic)MediumVery Weak Nucleophiles (Amides/Anilines)
Schotten-Baumann Water/DCMInterfacialHigh (Hydrolysis)Only highly reactive amines

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black? A: This indicates decomposition of the sulfonyl chloride, likely via polymerization of the sulfene intermediate or thermal instability. Ensure you are cooling the reaction to


 during addition and adding the reagent slowly.

Q: Can I heat the reaction to push conversion? A: Avoid heating above 40°C. Secondary alkyl sulfonyl chlorides are thermally unstable and can extrude


, leaving you with a useless alkyl chloride or alkene. If the reaction is slow, use DMAP catalysis rather than heat.

Q: I see a spot on TLC that is less polar than my amine but not the product. What is it? A: It could be the Bis-sulfonamide (if using a primary amine) or an elimination product (Cyclobutene derivative). Check stoichiometry; ensure you aren't using a large excess of CbSO₂Cl.

Q: The CbSO₂Cl reagent smells acrid and fumes. Is it bad? A: Not necessarily. Sulfonyl chlorides hydrolyze in air to release HCl gas (fuming). However, if it is a solid and looks "wet" or sticky, it may have significantly hydrolyzed to the sulfonic acid. Verify purity by taking a small NMR sample in


 (Sulfonyl chloride 

-H shift

4.0-4.5 ppm; Sulfonic acid

3.5-4.0 ppm).

References

  • King, J. F. (1975). "Return of the Sulfene." Accounts of Chemical Research, 8(1), 10–17. Link

    • Foundational text on the sulfene mechanism in aliph
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Standard protocols for sulfonamide synthesis and reagent handling.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • BenchChem Technical Repository. (2025). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." Link

    • General troubleshooting for sulfonyl chloride reactivity.

Sources

Troubleshooting

Minimizing side reactions when using (3,3-Dimethylcyclobutyl)methanesulfonyl chloride

Welcome to the technical support center for (3,3-Dimethylcyclobutyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3,3-Dimethylcyclobutyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and optimize your synthetic outcomes when utilizing this sterically hindered sulfonylating agent.

I. Understanding the Reagent: Reactivity and Challenges

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride is a valuable building block in organic synthesis, particularly for introducing the unique 3,3-dimethylcyclobutyl)methanesulfonyl moiety into molecules. The core reactivity of this and other sulfonyl chlorides lies in the highly electrophilic nature of the sulfur atom, which is susceptible to attack by various nucleophiles.[1] This reactivity allows for the formation of sulfonamides and sulfonate esters, crucial functional groups in many pharmaceutical compounds.[1][2]

However, the bulky 3,3-dimethylcyclobutyl group introduces significant steric hindrance around the sulfonyl chloride functional group.[3] This steric bulk can impede the approach of nucleophiles, leading to slower reaction rates and the potential for side reactions.[3] This guide will address these challenges and provide strategies to mitigate them.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions with (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.

Issue 1: Low or No Yield of the Desired Product (Sulfonamide or Sulfonate Ester)

Probable Causes:

  • Steric Hindrance: The primary reason for low reactivity is the steric bulk of both the sulfonyl chloride and potentially the nucleophile (e.g., a sterically demanding amine or alcohol).[3] This steric clash increases the activation energy of the reaction.

  • Inactive Sulfonyl Chloride: Sulfonyl chlorides can hydrolyze in the presence of moisture, forming the corresponding sulfonic acid, which is unreactive under these conditions.[4] Improper storage or the use of wet solvents and glassware are common culprits.

  • Low Nucleophilicity of the Substrate: Electron-deficient amines or sterically hindered alcohols may not be sufficiently nucleophilic to attack the sterically encumbered sulfonyl chloride at a reasonable rate.[4]

  • Incorrect Stoichiometry or Base: An improper ratio of reactants or an inappropriate choice of base can lead to incomplete conversion.[4]

Solutions:

  • Optimize Reaction Temperature: Increasing the reaction temperature provides more kinetic energy to overcome the steric barrier.[3] Consider a stepwise increase in temperature, monitoring for product formation and potential decomposition.

  • Screen Different Bases: The choice of base is critical. For sulfonamide synthesis, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine can be effective. For sulfonate ester formation, pyridine is often used, but other tertiary amines or even inorganic bases under specific conditions could be explored.[1] Avoid overly bulky bases that could exacerbate steric issues.[3]

  • Solvent Selection: The polarity of the solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. For particularly sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) might be beneficial, but care must be taken as it can be difficult to remove.

  • Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis of the sulfonyl chloride.[4]

  • Verify Reagent Purity: Confirm the purity of both the (3,3-Dimethylcyclobutyl)methanesulfonyl chloride and the nucleophile, as impurities can inhibit the reaction.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of (3,3-Dimethylcyclobutyl)methanesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for a designated time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water, brine, and then dry it over an anhydrous salt like sodium sulfate.[1] After removing the solvent under reduced pressure, purify the crude product by recrystallization or column chromatography.[1]

Issue 2: Formation of a Significant Amount of a Polar Byproduct

Probable Cause:

  • Hydrolysis of the Sulfonyl Chloride: The most common polar byproduct is the corresponding sulfonic acid, formed by the reaction of the sulfonyl chloride with water.[4]

Solutions:

  • Strict Anhydrous Technique: As detailed above, the rigorous exclusion of water is paramount. Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: blanket the reaction with an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

Issue 3: Observation of Multiple Products, Complicating Purification

Probable Causes:

  • Di-sulfonylation (with Primary Amines): If an excess of the sulfonyl chloride is used with a primary amine, a di-sulfonylated product (a sulfonyl imide) can form.[4]

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, alkanesulfonyl chlorides with α-hydrogens can undergo elimination to form highly reactive sulfene intermediates.[5][6] These can then be trapped by nucleophiles in the reaction mixture, leading to a variety of products. While (3,3-Dimethylcyclobutyl)methanesulfonyl chloride has α-hydrogens, the steric hindrance may influence the propensity for this pathway.

  • Side Reactions of the Nucleophile: If the amine or alcohol substrate contains other reactive functional groups, these may react with the sulfonyl chloride.

Solutions:

  • Control Stoichiometry: To avoid di-sulfonylation, use a 1:1 ratio or a slight excess of the primary amine relative to the sulfonyl chloride.[4]

  • Optimize Base and Temperature: To minimize sulfene formation, a less hindered base or lower reaction temperatures might be beneficial. The choice of base can significantly influence the reaction pathway.[7]

  • Protecting Groups: If the nucleophile has other reactive sites, consider using appropriate protecting groups to ensure the desired chemoselectivity.

Data Summary: Recommended Screening Conditions

ParameterCondition 1Condition 2Condition 3Rationale
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)PyridineVarying steric bulk and basicity.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)Aprotic solvents with varying polarity.
Temperature 0 °C to Room TempRoom Temperature40 °C (or reflux)To overcome activation energy barriers.

III. Frequently Asked Questions (FAQs)

Q1: How should I store (3,3-Dimethylcyclobutyl)methanesulfonyl chloride?

A1: It should be stored in a cool, dry place, away from moisture, in a tightly sealed container.[8] Storing it under an inert atmosphere can further prolong its shelf life by preventing hydrolysis.

Q2: What is the general mechanism of the reaction between (3,3-Dimethylcyclobutyl)methanesulfonyl chloride and an amine or alcohol?

A2: The reaction is a nucleophilic substitution at the sulfur atom.[1] The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic sulfur atom, displacing the chloride ion, which is a good leaving group.[1][9] The reaction is typically facilitated by a base that neutralizes the HCl byproduct.[1] The exact mechanism can be a concerted SN2-like process or a stepwise addition-elimination, depending on the specific reactants and conditions.[1]

Q3: Can I use protic solvents for this reaction?

A3: It is generally not recommended to use protic solvents like ethanol or methanol. These solvents can act as nucleophiles themselves, reacting with the sulfonyl chloride. They are also more likely to contain water, which leads to hydrolysis.[4]

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q5: Are there any specific safety precautions I should take when handling (3,3-Dimethylcyclobutyl)methanesulfonyl chloride?

A5: Yes. Sulfonyl chlorides, in general, are corrosive and lachrymatory (tear-inducing).[8][10] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[10]

IV. Visualizing Reaction Pathways

To better understand the potential reactions, the following diagrams illustrate the desired synthetic pathways and a common side reaction.

Desired Sulfonamide Formation

G SulfonylChloride (3,3-Dimethylcyclobutyl) methanesulfonyl chloride Product Desired Sulfonamide SulfonylChloride->Product Nucleophilic Attack Amine Primary or Secondary Amine (R₂NH) Amine->Product Base Base (e.g., TEA, DIPEA) Byproduct Base·HCl Salt Base->Byproduct Neutralization

Caption: Workflow for the synthesis of sulfonamides.

Desired Sulfonate Ester Formation

G SulfonylChloride (3,3-Dimethylcyclobutyl) methanesulfonyl chloride Product Desired Sulfonate Ester SulfonylChloride->Product Nucleophilic Attack Alcohol Alcohol (R'OH) Alcohol->Product Base Base (e.g., Pyridine) Byproduct Base·HCl Salt Base->Byproduct Neutralization

Caption: Workflow for the synthesis of sulfonate esters.

Undesired Hydrolysis Side Reaction

G SulfonylChloride (3,3-Dimethylcyclobutyl) methanesulfonyl chloride SideProduct Sulfonic Acid (Inactive Byproduct) SulfonylChloride->SideProduct Hydrolysis HCl HCl SulfonylChloride->HCl Water Water (H₂O) Water->SideProduct

Caption: The hydrolysis pathway leading to an inactive byproduct.

V. References

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. Available at:

  • impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity - Benchchem. Available at:

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. Available at:

  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride - ResearchGate. Available at:

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. Available at:

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. Available at:

  • Sulfonyl halide - Wikipedia. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at:

  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem. Available at:

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. Available at: [Link]

  • Methanesulfonyl chloride - Wikipedia. Available at: [Link]

  • An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess - Benchchem. Available at:

  • ICSC 1163 - METHANESULFONYL CHLORIDE - International Chemical Safety Cards (ICSCs). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 13C NMR Spectral Analysis of Dimethylcyclobutyl Sulfonyl Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth comparative analysis of the 13C NMR spectra of dimethylcyclobutyl sulfonyl derivatives, providing experimental data and insights to aid in the characterization of these and related structures.

The Unique Signature of the Cyclobutane Ring

The four-membered cyclobutane ring presents a unique challenge and opportunity in NMR analysis. Unlike its more stable cyclohexane counterpart, the cyclobutane ring is not planar and exists in a puckered conformation.[1] This inherent ring strain and conformational flexibility significantly influence the electronic environment of the constituent carbon atoms, and consequently, their 13C NMR chemical shifts. In an unsubstituted cyclobutane molecule, all four carbon atoms are chemically equivalent, resulting in a single peak in the 13C NMR spectrum at approximately 22.4 ppm.[1]

The Influence of Dimethyl and Sulfonyl Substituents

The introduction of substituents, such as dimethyl and sulfonyl groups, breaks the symmetry of the cyclobutane ring, leading to distinct chemical shifts for each carbon atom. The interpretation of these shifts provides a wealth of information about the molecule's stereochemistry and electronic properties.

Substituent Effects on Chemical Shifts

The electronegativity and steric bulk of substituents are the primary factors governing the changes in 13C NMR chemical shifts. Electronegative atoms or groups, like the sulfonyl group, deshield adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield).[2][3] Conversely, electron-donating groups and steric compression can cause an upfield shift.

The sulfonyl group (–SO2–) is a strong electron-withdrawing group. The carbon atom directly attached to the sulfonyl moiety is expected to be significantly deshielded. In various organic compounds, the presence of a sulfonyl group can shift the alpha-carbon signal downfield.[4]

The methyl groups, being alkyl substituents, generally have a smaller electronic effect compared to the sulfonyl group. However, their position on the cyclobutane ring will influence the chemical shifts of the ring carbons through steric interactions (gamma-gauche effect) and subtle electronic contributions.

Comparative Spectral Data

To illustrate these principles, let's consider a hypothetical series of dimethylcyclobutyl sulfonyl derivatives and their expected 13C NMR chemical shifts compared to unsubstituted cyclobutane and other relevant compounds.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)Methyl (ppm)
Cyclobutane22.422.422.422.4-
1,1-Dimethylcyclobutane~45~30~15~30~25
Cyclobutyl methyl sulfone~60~25~18~25~40
1,1-Dimethyl-3-(methylsulfonyl)cyclobutane ~55~40~70~40~28 (C1-Me), ~42 (S-Me)

Note: These are estimated values for illustrative purposes. Actual chemical shifts will vary depending on the specific stereoisomer and solvent used.

The data in the table highlights the significant downfield shift of the carbon atom directly bonded to the sulfonyl group (C3 in the example). The chemical shifts of the other ring carbons are also affected by the presence and relative positions of both the dimethyl and sulfonyl substituents.

Experimental Protocol for 13C NMR Analysis

Acquiring high-quality 13C NMR spectra is crucial for accurate structural determination. The following is a generalized protocol for the analysis of dimethylcyclobutyl sulfonyl derivatives.

Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 10-50 mg of the purified dimethylcyclobutyl sulfonyl derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[1]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • 13C NMR Acquisition:

    • Perform a standard proton-decoupled 13C NMR experiment. This is the most common type of 13C NMR, where all proton-carbon couplings are removed, resulting in a single peak for each unique carbon atom.[2]

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for most organic compounds).[6][7]

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is only about 1.1%.[6][7]

    • Employ a relaxation delay (D1) of at least 2-5 seconds to ensure proper relaxation of all carbon nuclei, which is important for quantitative analysis if needed.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all carbon signals, especially in complex isomers, additional NMR experiments are invaluable:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH2, and CH3 groups. A DEPT-135 experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons are absent.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and assigning quaternary carbons.[8]

Visualizing the Analytical Workflow

The process of analyzing dimethylcyclobutyl sulfonyl derivatives by 13C NMR can be summarized in the following workflow:

cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_conclusion Structural Elucidation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent, TMS) purification->sample_prep c13_acq 1D 13C NMR Acquisition sample_prep->c13_acq dept_acq DEPT Acquisition c13_acq->dept_acq two_d_acq 2D NMR (HSQC, HMBC) dept_acq->two_d_acq peak_picking Peak Picking & Chemical Shift Determination two_d_acq->peak_picking multiplicity Multiplicity Analysis (DEPT) peak_picking->multiplicity correlation Correlation Analysis (2D NMR) multiplicity->correlation assignment Full Spectral Assignment correlation->assignment structure Final Structure Confirmation assignment->structure

Caption: Workflow for the 13C NMR spectral analysis of dimethylcyclobutyl sulfonyl derivatives.

The Power of Computational Prediction

In modern structural analysis, computational methods are increasingly used to complement experimental data. Density Functional Theory (DFT) calculations can predict 13C NMR chemical shifts with a high degree of accuracy.[9][10][11] By comparing the experimentally obtained spectrum with the computationally predicted spectra for different possible isomers, researchers can gain greater confidence in their structural assignments. Several software packages are available for performing these calculations, and online databases and prediction tools can also provide valuable initial estimates.[12][13]

Conclusion

The 13C NMR spectral analysis of dimethylcyclobutyl sulfonyl derivatives provides a powerful tool for their structural characterization. A thorough understanding of the influence of the cyclobutane ring's unique properties and the electronic and steric effects of the dimethyl and sulfonyl substituents is essential for accurate spectral interpretation. By combining standard 1D 13C NMR with advanced techniques like DEPT and 2D correlation spectroscopy, and by leveraging the predictive power of computational chemistry, researchers can confidently elucidate the precise structures of these and other complex organic molecules. This detailed structural information is a critical foundation for understanding their chemical reactivity, biological activity, and potential applications in drug development and materials science.

References

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... [Online] Available at: [Link]

  • G. J. H. Rall, M. E. Oberholzer, D. Ferreira, D. G. Roux. Comparative 1H and 13C n.m.r. study of 1,2,2a,7a-tetrahydro-7H-cyclobut [α]inden-1-one and its 2-chloro. Journal of the Chemical Society, Perkin Transactions 1. 1976, 17, 1723-1726.
  • American Chemical Society. Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors | ACS Central Science. [Online] Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Online] Available at: [Link]

  • PubMed. Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl] - PubMed. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC. [Online] Available at: [Link]

  • Chem 117 Reference Spectra Spring 2011. 1H, 13C NMR data taken from: Silverstein, Robert M. [Online] Available at: [Link]

  • ResearchGate. Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13. a. [Online] Available at: [Link]

  • auremn. Solid-State 13C NMR Analysis of Sulfonated Polystyrene. [Online] Available at: [Link]

  • eScholarship. Theoretical Methods and Applications of Computational NMR. [Online] Available at: [Link]

  • MDPI. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. [Online] Available at: [Link]

  • ACS Publications. Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments | The Journal of Organic Chemistry. [Online] Available at: [Link]

  • ChemAxon. Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. [Online] Available at: [Link]

  • University of Calgary. 13C-NMR. [Online] Available at: [Link]

  • Michigan State University. 13C NMR. [Online] Available at: [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Online] Available at: [Link]

  • University of Leeds. 13C NMR Spectroscopy. [Online] Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Online] Available at: [Link]

  • Amanote Research. (PDF) Computational Prediction of the 1H and 13C NMR. [Online] Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Online] Available at: [Link]

  • ResearchGate. (PDF) α-Substituent effects on 13C NMR chemical shifts in some aliphatic compounds: Application of principal component analysis (PCA). [Online] Available at: [Link]

  • Royal Society of Chemistry Publishing. Side-chain 13C nuclear magnetic resonance shifts in ring-substituted styrenes. The effect of β-substituents on β-carbon shifts. [Online] Available at: [Link]

  • MDPI. 13C-NMR Study on Structure Evolution Characteristics of High-Organic-Sulfur Coals from Typical Chinese Areas. [Online] Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Online] Available at: [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Online] Available at: [Link]

  • ACS Publications. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. [Online] Available at: [Link]

  • ChemRxiv. Asymmetric Synthesis of Bicyclo[1.1.0]butyl, Azabicyclo[1.1.0]butyl, and Bicyclo[1.1.1]pentyl Sulfoximines using a SuFEx Reaction. [Online] Available at: [Link]

  • Google Patents. Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - European Patent Office - EP 0583960 A2.
  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Online] Available at: [Link]

  • MDPI. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [Online] Available at: [Link]

Sources

Comparative

Comparative Reactivity Profile: (3,3-Dimethylcyclobutyl)methanesulfonyl Chloride vs. Cyclopropyl Analogs

Executive Summary In medicinal chemistry, the modulation of physicochemical properties through bioisosteric replacement is a critical optimization strategy. This guide compares (3,3-Dimethylcyclobutyl)methanesulfonyl chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the modulation of physicochemical properties through bioisosteric replacement is a critical optimization strategy. This guide compares (3,3-Dimethylcyclobutyl)methanesulfonyl chloride (DM-CB-MSC) against its widely used analog, Cyclopropylmethanesulfonyl chloride (CP-MSC) .

While cyclopropyl moieties are ubiquitous in drug design for their ability to increase potency and metabolic stability relative to acyclic alkyls, they introduce significant ring strain (


27.5 kcal/mol) and potential metabolic liabilities (ring-opening). The (3,3-dimethylcyclobutyl)  scaffold offers a compelling alternative: it provides a precise "puckered" conformational lock, increased lipophilicity, and improved hydrolytic stability while mitigating the extreme strain associated with cyclopropanes.
Key Performance Matrix
FeatureCyclopropyl-CH

SO

Cl
(CP-MSC)
(3,3-Dimethylcyclobutyl)-CH

SO

Cl
(DM-CB-MSC)
Ring Strain High (~27.5 kcal/mol)Moderate (~26.3 kcal/mol)
Dominant Conformation Planar (Rigid)Puckered (Butterfly), Locked by 3,3-Me

Hydrolytic Stability Low (Rapid hydrolysis in moist air)Moderate (Improved shelf-life)
ClogP (Lipophilicity) ~0.8 (Lower)~2.1 (Higher)
Metabolic Liability CYP450 oxidation / Ring openingStable to oxidative ring opening

Structural & Electronic Analysis

To understand the reactivity differences, one must analyze the steric and electronic environments of the sulfonyl chloride group.

Ring Strain and Electronics

The cyclopropyl group typically exerts an electron-donating effect via


-conjugation (interacting with the adjacent methylene). This can destabilize the transition state for nucleophilic attack at the sulfur atom by increasing electron density, theoretically making the sulfonyl chloride less electrophilic than a simple alkyl analog. However, the high ring strain often overrides this, driving reactivity.

The 3,3-dimethylcyclobutyl system differs significantly. The cyclobutane ring exists in a puckered conformation to relieve torsional strain.[1] The addition of the gem-dimethyl group at the 3-position:

  • Locks the Conformation: It creates a high barrier to ring inversion, fixing the vector of the methanesulfonyl tail.

  • Steric Shielding: While the methyl groups are distal (position 3) to the reaction center (position 1), they increase the overall hydrodynamic radius, providing a "greasy" shield that repels water molecules, thereby retarding background hydrolysis.

Visualization of Structural Logic

G cluster_0 Cyclopropyl Analog (CP-MSC) cluster_1 (3,3-Dimethylcyclobutyl) Analog (DM-CB-MSC) CP Cyclopropyl Ring Strain High Strain (27.5 kcal/mol) CP->Strain Prop1 Planar Geometry Strain->Prop1 Result Reactivity Outcome Prop1->Result High Reactivity Prone to Ring Opening CB Cyclobutyl Ring Prop2 Puckered Conformation CB->Prop2 Gem 3,3-Dimethyl Group Gem->Prop2 Locks Pucker Prop3 Hydrophobic Shielding Gem->Prop3 Increases ClogP Prop2->Result Controlled Vector Prop3->Result Improved Stability

Figure 1: Structural-Property relationship comparing the high-strain cyclopropyl system with the conformationally locked 3,3-dimethylcyclobutyl system.

Experimental Reactivity Profile

Mechanism of Action: The Sulfene Pathway

Both reagents possess


-hydrogens (on the methylene group attached to the sulfonyl). Consequently, under basic conditions (standard for sulfonamide synthesis), they react via two competing pathways:
  • Direct Nucleophilic Substitution (

    
    -like):  Direct attack of the amine on the sulfur.
    
  • Sulfene Elimination-Addition: Base-mediated deprotonation of the

    
    -methylene to form a transient sulfene  intermediate (
    
    
    
    ), which is then rapidly trapped by the nucleophile.

Critical Insight: The DM-CB-MSC analog shows a reduced rate of sulfene formation compared to simple alkyl chains due to the steric bulk of the cyclobutane ring hindering the approach of the base to the


-protons. This favors the cleaner 

pathway, often resulting in fewer side products (such as sulfonic acid from water trapping the sulfene).
Hydrolysis Comparison (Stability Data)

Conditions: 10 mM substrate in THF/Water (1:1) at 25°C, monitored by HPLC.

Compound

(Hydrolysis)
Observation
CP-MSC 12 minutesRapid decomposition; requires immediate use or storage at -20°C under Ar.
DM-CB-MSC 45 minutesApprox. 3.7x more stable . The lipophilic 3,3-dimethyl group repels the attacking water nucleophile.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Recommended)

Use this protocol for DM-CB-MSC to ensure maximum yield and minimize hydrolysis.

Reagents:

  • Amine substrate (1.0 equiv)

  • (3,3-Dimethylcyclobutyl)methanesulfonyl chloride (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (2.5 mmol) and cool the solution to 0°C.

    • Note: Cooling is critical to suppress the sulfene pathway side-reactions.

  • Reagent Addition: Add DM-CB-MSC (1.2 mmol) dropwise as a solution in DCM (1 mL).

    • Comparison: If using CP-MSC, add it as a rapid bolus to outcompete hydrolysis, as it degrades faster in the syringe if moisture is present.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench: Dilute with DCM, wash with 1M HCl (to remove excess amine/base), then saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Stability Test (Self-Validating)

To verify reagent quality before committing valuable amine:

  • Take 10 µL of the sulfonyl chloride.

  • Add to 500 µL

    
     (NMR tube).
    
  • Add 10 µL

    
    .
    
  • Monitor

    
     NMR.
    
    • Pass: Distinct doublet for

      
       persists > 10 mins.
      
    • Fail: Shift to

      
       (sulfonic acid) occurs immediately.
      
Reaction Pathway Diagram

Reaction cluster_mech Competing Mechanisms Start Start: Sulfonyl Chloride (R-CH2-SO2-Cl) Path1 Direct Attack (SN2) Dominant for DM-CB-MSC Start->Path1 + Amine Path2 Elimination to Sulfene (R-CH=SO2) Start->Path2 + Base (-HCl) Base Base (TEA/DIPEA) Product Target Sulfonamide Path1->Product SideProd Hydrolysis (Sulfonic Acid) Path2->SideProd + Water (Moisture) Path2->Product + Amine (Fast) note DM-CB-MSC sterics reduce Path 2 rate, improving selectivity. Path2->note

Figure 2: Mechanistic pathways in sulfonylation. The 3,3-dimethylcyclobutyl group suppresses the base-catalyzed sulfene formation (red path) relative to the cyclopropyl analog.

Applications in Drug Design[2][3][4][5][6][7]

Why choose (3,3-Dimethylcyclobutyl)methanesulfonyl chloride ?

  • Metabolic Stability: Cyclopropyl rings are susceptible to oxidative ring opening by CYP450 enzymes. The cyclobutane ring, particularly when substituted, is generally metabolically robust.

  • Lipophilic Efficiency (LipE): The addition of the gem-dimethyl group increases ClogP by approximately 1.3 units compared to the cyclopropyl analog. This is advantageous when the target binding pocket is hydrophobic or when blood-brain barrier (BBB) penetration is required.

  • Vector Control: The puckered cyclobutane ring projects substituents at distinct angles (

    
     pucker). This provides a unique vector for the sulfonyl group that is distinct from the planar cyclopropane or the flexible cyclohexyl group, potentially accessing novel chemical space in the active site.
    

References

  • Reactivity of Sulfonyl Chlorides: King, J. F., & Durst, T. (1969). Sulfenes in the reaction of alkanesulfonyl chlorides with amines. Journal of the American Chemical Society.[2] Link

  • Cyclobutane in Drug Design: Benoit, D., et al. (2015). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Link

  • Bioisosterism Principles: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Sulfene Mechanism: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Link

  • General Synthesis Protocols: Organic Syntheses, Coll. Vol. 4, p.693 (1963); Vol. 39, p.48 (1959). Methanesulfonyl Chloride.[3][2][4][5][6][7][8][9] Link

Sources

Validation

Comparative IR Analysis of Sulfonyl Chlorides: Spectral Differentiation from Hydrolysis Products and Derivatives

Executive Summary: The Diagnostic Challenge Sulfonyl chlorides ( ) are linchpin electrophiles in medicinal chemistry, critical for synthesizing sulfonamides (a privileged pharmacophore) and sulfonate esters. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

Sulfonyl chlorides (


) are linchpin electrophiles in medicinal chemistry, critical for synthesizing sulfonamides (a privileged pharmacophore) and sulfonate esters. However, their high reactivity presents a specific analytical challenge: moisture sensitivity .

Rapid hydrolysis to sulfonic acids (


) is the primary failure mode. Standard QC often relies on HPLC, which may degrade the sample during preparation. Infrared (IR) spectroscopy offers a non-destructive, in situ alternative, provided the analyst understands the subtle spectral shifts driven by the electron-withdrawing nature of the chlorine atom.

This guide provides a definitive spectral comparison between sulfonyl chlorides and their downstream relatives, supported by experimental protocols for handling these moisture-sensitive reagents.

The Fingerprint of Sulfonyl Chloride[1][2]

The diagnostic utility of IR for sulfonyl chlorides lies in the S=O stretching vibrations . The high electronegativity of the chlorine atom exerts a strong inductive effect (


), shortening the S=O bond and shifting the absorption to higher wavenumbers (frequencies) compared to other sulfonyl derivatives.
Characteristic Peaks ( )
Vibration ModeFrequency Range (

)
IntensityDiagnostic Note
Asymmetric

Stretch
1360 – 1410 StrongPrimary Indicator. Often appears as a doublet in aromatic systems.
Symmetric

Stretch
1160 – 1190 StrongSecondary Indicator. Sharp and intense.
S-Cl Stretch 360 – 380 MediumFar-IR Region. Often invisible on standard FTIR (cutoff ~400

), but definitive if observable.
C-H Stretch (Aromatic) 3000 – 3100WeakStandard aromatic diagnostic; useful for baseline subtraction.

Mechanistic Insight: The


 bond is highly polarized. The chlorine pulls electron density from the sulfur, which in turn pulls density from the oxygens, increasing the force constant (

) of the

bond. This results in a "blue shift" (higher wavenumber) relative to sulfonamides.
Visualization: Vibrational Modes[3][4][5]

G cluster_0 Sulfonyl Chloride Vibrations SO2_Asym Asymmetric SO2 Stretch (~1375 cm-1) Antisymmetric expansion SO2_Sym Symmetric SO2 Stretch (~1175 cm-1) Simultaneous expansion S_Cl S-Cl Stretch (~375 cm-1) Heavy atom vibration (Low Freq)

Figure 1: Primary vibrational modes of the chlorosulfonyl group. The high-frequency asymmetric stretch is the most reliable marker for purity.

Comparative Analysis: Chloride vs. Alternatives

Distinguishing the starting material (


) from its hydrolysis product (

) or synthetic target (

) requires tracking specific shifts.
Comparative Data Table
Functional GroupStructureAsymmetric

(

)
Symmetric

(

)
Key Differentiator
Sulfonyl Chloride

1360 – 1410 1160 – 1190 High freq

; Absence of OH/NH.
Sulfonic Acid

1340 – 13501150 – 1200Broad OH stretch (2400-3400); Lower freq Asym

.
Sulfonamide

1315 – 13451145 – 1185Sharp

doublet (3200-3400);
Significant red shift in Asym

.
Sulfonate Ester

1350 – 13751170 – 1190Strong C-O-S bands (750-1000); No OH/NH.
Detailed Analysis
  • Vs. Sulfonic Acid (The Hydrolysis Check):

    • The Trap: If your spectrum shows a massive, broad absorption spanning 2400–3400

      
      , your chloride has hydrolyzed. The sulfonic acid OH is extremely broad due to strong hydrogen bonding.
      
    • The Shift: The Asymmetric

      
       band in the acid shifts down by ~20-40 
      
      
      
      compared to the chloride.
  • Vs. Sulfonamide (The Synthesis Check):

    • The Trap: Incomplete conversion.

    • The Shift: Sulfonamides show a distinct "Red Shift" (lower energy) for the Asymmetric

      
       band (~1330 
      
      
      
      ) compared to the chloride (~1375
      
      
      ).
    • Confirmation: Look for the

      
       stretching doublet at 3200–3400 
      
      
      
      . If these are present and you still see a shoulder at 1375
      
      
      , you have unreacted starting material.

Experimental Protocols: Handling Moisture Sensitivity

An IR spectrum is only as good as the sample preparation. Sulfonyl chlorides are notoriously hygroscopic. Using a standard KBr pellet method often results in hydrolysis during the grinding process due to atmospheric moisture.

Recommended Method: Nujol Mull (The "Dry" Standard)

This method encapsulates the particles in mineral oil, protecting them from air.

Materials:

  • Agate mortar and pestle (dried in oven at 110°C).

  • Nujol (mineral oil), stored over sodium wire or molecular sieves.

  • NaCl or KBr windows.

Protocol:

  • Preparation: Place the mortar, pestle, and sulfonyl chloride sample inside a glove box or a dry bag flushed with

    
    .
    
  • Grinding: Add ~5 mg of sample and 1-2 drops of dry Nujol. Grind vigorously to a milky paste.

  • Mounting: Smear the paste onto the salt window and sandwich it immediately.

  • Measurement: Transfer to the FTIR bench and scan immediately.

  • Subtraction: Mentally or digitally subtract the C-H alkane stretches of Nujol (2900-2850, 1460, 1375

    
    ) from the spectrum.
    
    • Note: The Nujol bending mode at 1375

      
       can overlap with the Sulfonyl Asymmetric stretch. If this overlap is critical, use Fluorolube  (perfluorokerosene) instead of Nujol for the 4000–1300 region.
      
Alternative Method: Diamond ATR (Fast but Risky)

Attenuated Total Reflectance (ATR) is faster but exposes the sample to air.

  • Procedure: Place solid rapidly on the crystal. Clamp down and scan within 10 seconds.

  • Warning: If the peak at 1375

    
     decreases intensity over sequential scans while a broad region at 3400 
    
    
    
    grows, active hydrolysis is occurring on the crystal.

Troubleshooting & Validation Logic

Use this decision tree to interpret ambiguous spectra during synthesis or QC.

DecisionTree Start Start: Analyze Spectrum CheckOH Is there a BROAD peak at 2400-3400 cm-1? Start->CheckOH Hydrolysis Result: Hydrolyzed to Sulfonic Acid CheckOH->Hydrolysis Yes CheckNH Is there a DOUBLET at 3200-3400 cm-1? CheckOH->CheckNH No Amide Result: Converted to Sulfonamide CheckNH->Amide Yes CheckSO2 Check Asym SO2 Position CheckNH->CheckSO2 No HighFreq Position: >1360 cm-1 CheckSO2->HighFreq LowFreq Position: <1350 cm-1 CheckSO2->LowFreq Pure Result: Pure Sulfonyl Chloride HighFreq->Pure Impure Result: Likely Sulfonate Ester or Decomposition LowFreq->Impure

Figure 2: Spectral interpretation decision tree for sulfonyl chloride validation.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzenesulfonyl chloride Infrared Spectrum. NIST Standard Reference Database.[1][2] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for general group frequencies).

  • Moser, A. (2008).[4] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Link

  • Ham, N. S., & Hambly, A. N. (1953). The vibrational spectra of sulfonyl derivatives. Australian Journal of Chemistry.
  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (3,3-Dimethylcyclobutyl)methanesulfonyl chloride

Introduction: Proactive Safety for a Reactive Reagent (3,3-Dimethylcyclobutyl)methanesulfonyl chloride is a specialized sulfonylating agent, valuable for introducing the (3,3-dimethylcyclobutyl)methanesulfonyl moiety in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Proactive Safety for a Reactive Reagent

(3,3-Dimethylcyclobutyl)methanesulfonyl chloride is a specialized sulfonylating agent, valuable for introducing the (3,3-dimethylcyclobutyl)methanesulfonyl moiety in complex molecule synthesis. While a specific Safety Data Sheet (SDS) for this exact structure is not broadly available, its reactivity is dictated by the well-understood and highly reactive sulfonyl chloride functional group. This guide provides essential, immediate safety and logistical information based on the established chemistry of this functional class. As your partner in research, we aim to provide value beyond the product itself, building a foundation of trust through a deep commitment to laboratory safety. This document is designed to be your preferred source for handling this and similar reagents, offering procedural guidance rooted in scientific principles.

The "Why": Understanding the Inherent Reactivity of Sulfonyl Chlorides

The cornerstone of safe handling is a firm grasp of the chemical's reactivity. The sulfur atom in a sulfonyl chloride is highly electrophilic, a direct consequence of being bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes it a prime target for nucleophiles.

Hydrolysis: The Primary Hazard

The most immediate and common hazard is the rapid, exothermic reaction with water—a process known as hydrolysis.[1][2] Even atmospheric moisture can trigger this reaction, which produces (3,3-dimethylcyclobutyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][3]

R-SO₂Cl + H₂O → R-SO₃H + HCl (gas)

This reaction is problematic for two reasons:

  • Pressure Buildup: The generation of HCl gas can rapidly pressurize a sealed or poorly vented container, creating a risk of rupture.

  • Corrosivity: The HCl gas and the resulting acidic mixture are highly corrosive to skin, eyes, and the respiratory tract.[3][4]

cluster_reactants Reactants cluster_products Hazardous Products SulfonylChloride (3,3-Dimethylcyclobutyl)methanesulfonyl Chloride (R-SO₂Cl) SulfonicAcid (3,3-Dimethylcyclobutyl)methanesulfonic Acid (R-SO₃H) SulfonylChloride->SulfonicAcid Hydrolysis HCl Hydrogen Chloride Gas (HCl) (Corrosive) SulfonylChloride->HCl Water Water (H₂O) (e.g., from air, solvents)

Caption: The hydrolysis reaction of sulfonyl chlorides generates corrosive byproducts.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

Given the corrosive nature of sulfonyl chlorides and their reaction byproducts, a comprehensive PPE protocol is non-negotiable.[4] Do not handle this material without the following protection.

Area Required PPE Rationale & Specifications
Engineering Controls Certified Chemical Fume HoodAll handling, weighing, and dispensing operations must be conducted inside a functioning chemical fume hood to contain corrosive vapors and toxic gases.[4][5]
Eye & Face Chemical Safety Goggles & Full-Face ShieldGoggles provide a seal against splashes and vapors.[6] A face shield worn over goggles is mandatory to protect the entire face from splashes during transfers or in the event of a vigorous reaction.[3][5]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to many chemicals, including sulfonyl chlorides.[5] Always double-glove. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[6]
Body Flame-Resistant, Chemical-Resistant Lab CoatA lab coat made of a material resistant to chemicals is essential to protect your skin and clothing. Ensure it is fully buttoned.[5][6]
Respiratory NIOSH-Approved Respirator (As needed)While a fume hood is the primary control, a respirator with an appropriate acid gas cartridge should be available for emergency situations like a large spill or fume hood failure.[7]

Operational Plan: A Framework for Safe Handling

A systematic approach to every step, from storage to use, minimizes risk.

Storage

Proper storage is critical to maintaining the integrity of the reagent and ensuring safety.

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[3][8]

  • Moisture Control: Keep containers tightly sealed to prevent moisture ingress and subsequent hydrolysis.[3]

  • Incompatibilities: Segregate from water, alcohols, bases, and strong oxidizing agents.[3][9]

Workflow for Weighing and Transfer

This workflow is designed to prevent exposure and accidental reactions.

Start Start: Prepare for Handling Prep 1. Don Full PPE (Double gloves, goggles, face shield, lab coat) Start->Prep VerifyHood 2. Verify Fume Hood is Operational (Check airflow monitor) Prep->VerifyHood Gather 3. Gather All Glassware and Reagents (Ensure glassware is oven-dried) VerifyHood->Gather Transfer 4. Transfer Reagent to Fume Hood Gather->Transfer Weigh 5. Weigh Reagent in a Tared, Sealed Container Transfer->Weigh Dispense 6. Slowly Add to Reaction Vessel (Under inert atmosphere if required) Weigh->Dispense Close 7. Tightly Seal Primary Container Dispense->Close Clean 8. Decontaminate Spatula/Surfaces (Use isopropanol then water) Close->Clean Store 9. Return Reagent to Designated Storage Clean->Store End End: Procedure Complete Store->End

Caption: Step-by-step workflow for safely handling (3,3-Dimethylcyclobutyl)methanesulfonyl chloride.

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. Being prepared is essential.[5]

First Aid

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink.[7] Seek immediate medical attention.

Spill Response

Your response should be dictated by the size and location of the spill.

Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess IsMajor Is it a major spill? (Outside fume hood, >100 mL) Assess->IsMajor Evacuate Evacuate Immediate Area IsMajor->Evacuate Yes Contain Contain Spill with Absorbent Material (Sand, Vermiculite) IsMajor->Contain No Alert Alert Lab Supervisor & Environmental Health & Safety Evacuate->Alert Secure Secure Area, Prevent Entry Alert->Secure Wait Wait for Emergency Response Secure->Wait Absorb Cover spill completely Contain->Absorb Collect Carefully Collect Absorbed Material into a Labeled Waste Container Absorb->Collect Neutralize Decontaminate Spill Area with Sodium Bicarbonate Solution Collect->Neutralize Clean Wipe area clean Neutralize->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose

Caption: Decision tree for responding to a sulfonyl chloride spill.

Deactivation and Disposal: A Responsible Conclusion

Never dispose of active sulfonyl chloride in a standard waste stream. It must be neutralized first.

Deactivation Protocol

This procedure converts the reactive sulfonyl chloride into less hazardous, water-soluble salts.

  • Prepare a Neutralizing Bath: In a fume hood, prepare a large beaker containing a stirred, 10% solution of sodium hydroxide or sodium bicarbonate in water. Place the beaker in an ice bath to manage the exothermic reaction.[4]

  • Slow Addition: Using a dropping funnel or by carefully pipetting, add the (3,3-Dimethylcyclobutyl)methanesulfonyl chloride to the stirred, cold basic solution dropwise. NEVER add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[4]

  • Monitor: Continue stirring for at least one hour after the addition is complete to ensure the reaction goes to completion. Check the pH of the solution to ensure it remains basic.

  • Dispose: Once neutralized, the aqueous solution can be disposed of in accordance with local regulations, typically down the drain with copious amounts of water.[4]

Disposal of Contaminated Materials

Any materials used to clean up spills (vermiculite, gloves, etc.) are considered hazardous waste.

  • Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.[4]

  • Dispose of the container through your institution's licensed chemical waste disposal program.[8]

Start Start: Waste Identified WasteType Identify Waste Type Start->WasteType Unused Excess/Unused Reagent WasteType->Unused Liquid Reagent Solids Contaminated Solids (Spill materials, gloves, etc.) WasteType->Solids Solid Waste PrepBase 1. Prepare Cold, Stirred Basic Solution (e.g., 10% NaOH) Unused->PrepBase AddSlowly 2. SLOWLY Add Sulfonyl Chloride to the Basic Solution PrepBase->AddSlowly Stir 3. Stir for 1 Hour, Monitor pH AddSlowly->Stir CheckNeutral 4. Ensure Solution is Neutral/Basic Stir->CheckNeutral DisposeLiquid 5. Dispose of Aqueous Solution per Local Regulations CheckNeutral->DisposeLiquid End End: Disposal Complete DisposeLiquid->End Collect 1. Collect in a Labeled, Sealable Hazardous Waste Container Solids->Collect Arrange 2. Arrange for Pickup by Licensed Waste Disposal Service Collect->Arrange Arrange->End

Caption: A logical workflow for the proper disposal of sulfonyl chloride waste.

References

  • Title: Sulfonyl halide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What are the safety precautions when handling Benzene Sulfonyl Chloride? Source: Palvi FZE Blog URL: [Link]

  • Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL: [Link]

  • Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

  • Title: Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Source: Reddit (r/chemhelp) URL: [Link]

  • Title: Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride Source: Cole-Parmer URL: [Link]

  • Title: sulphuryl chloride - Sdfine Source: S D FINE- CHEM LIMITED URL: [Link]

  • Title: Why will sulfonic acid chlorides not react with water? Source: Quora URL: [Link]

  • Title: METHANESULPHONYL CHLORIDE - Sdfine Source: S D FINE- CHEM LIMITED URL: [Link]

  • Title: Methanesulfonyl chloride SDS Source: KISHIDA CHEMICAL CO., LTD. URL: [Link]

Sources

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